molecular formula C6H7NO2 B2442049 2-Hydroxy-5-methoxypyridine CAS No. 61941-79-5

2-Hydroxy-5-methoxypyridine

Cat. No.: B2442049
CAS No.: 61941-79-5
M. Wt: 125.127
InChI Key: OLQMORKJFAJCAT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxypyridine is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQMORKJFAJCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Safety & Handling of 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the material safety and handling protocols for 2-Hydroxy-5-methoxypyridine .

Document Type: Advanced Material Safety Guide Version: 2.0 (Scientific Application Focus) Target CAS: 61941-79-5[1]

Executive Summary

This compound (CAS: 61941-79-5) is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including AMPA receptor antagonists and kinase inhibitors.[1][2]

For the researcher, the primary safety and application challenge lies in its tautomeric nature .[1] While nomenclature often refers to the "hydroxy" form (lactim), the compound exists predominantly as 5-methoxy-2(1H)-pyridinone (lactam) in the solid state and polar solvents.[1] Failure to recognize this equilibrium can lead to erroneous analytical interpretation (NMR/IR) and mishandling of solubility parameters.[1]

This guide moves beyond standard compliance, offering a self-validating workflow for the safe and effective utilization of this compound in drug discovery.

Chemical Identity & Tautomeric Dynamics

Unlike simple organic solvents, this compound’s identity is fluid.[1] It is vital to distinguish it from its isomer, 5-Hydroxy-2-methoxypyridine (CAS 51834-97-0), which has a completely different reactivity profile.[1]

Tautomerism: The Lactam-Lactim Equilibrium

In the solid crystalline phase, the proton resides on the nitrogen, forming the pyridone (lactam) structure.[1] This maximizes lattice energy via hydrogen bonding dimers.[1] In non-polar solvents (e.g., chloroform), the hydroxy (lactim) form may become detectable, but for all practical safety and storage purposes, treat this material as a pyridone .[1]

Tautomerism cluster_0 Chemical Equilibrium Lactim Lactim Form (this compound) Favored in Gas Phase/Non-polar Lactam Lactam Form (5-Methoxy-2(1H)-pyridinone) Dominant in Solid State/Polar Solvents Lactim->Lactam  Spontaneous Tautomerization   Lactam->Lactim  Minor Reversion  

Figure 1: The lactam-lactim tautomerism.[1][3][4][5] Note that the commercial solid material is predominantly the Lactam form (Blue).[1]

Identification Data
ParameterSpecification
CAS Number 61941-79-5
IUPAC Name 5-Methoxy-2(1H)-pyridinone
Synonyms 5-Methoxy-2-pyridone; this compound
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
SMILES COC1=CN=C(O)C=C1 (Lactim) / COC1=CC(=O)NC=C1 (Lactam)

Hazard Assessment (GHS Framework)

While often classified as a general irritant, the specific hazards arise from the basicity of the nitrogen and the potential for dust inhalation.[1]

GHS Classification
Hazard ClassCategoryHazard StatementH-Code
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][6][7]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][6][8]H319
STOT - Single Exposure 3May cause respiratory irritation.[1]H335

Signal Word: WARNING

Toxicological Context[1][6]
  • Route of Entry: Inhalation of dust is the primary risk in a laboratory setting.[1] The fine powder nature of the pyridone form allows it to aerosolize easily during weighing.[1]

  • Mechanism of Irritation: Pyridones are weak bases.[1] Upon contact with mucous membranes (eyes/lungs), they can disrupt local pH and cell membrane integrity, leading to inflammation.[1]

Physicochemical Properties & Quality Indicators

Researchers should use these properties not just for characterization, but as quality control checkpoints .

PropertyValue / RangeApplication Insight
Physical State Solid PowderHygroscopic; store in desiccator.[1]
Color Light Green to BeigeQC Check: Pure material is often off-white/beige.[1] A distinct green hue may indicate trace oxidation or metal impurities (e.g., copper/iron chelation).[1]
Melting Point 102 - 103 °CSharp melting point confirms purity.[1] Broadening <100°C indicates hydration or degradation.[1]
Solubility DMSO, Methanol, DCMPoor solubility in water suggests the lactam dimer network is strong.[1]
pKa ~11.6 (Predicted)Weakly acidic OH; N-protonation occurs at much lower pH.[1]

Safe Handling & Experimental Workflow

The following protocol ensures containment of the irritant powder and maintenance of chemical stability.

Engineering Controls[1][9]
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

  • Secondary: Local exhaust ventilation if handling kilogram quantities.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (minimum) or P100 respirator if dust formation is visible outside a hood.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness) provide sufficient splash protection.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1]

Operational Workflow Diagram

HandlingWorkflow cluster_storage 1. Storage & Prep cluster_usage 2. Experimental Use cluster_waste 3. Disposal Store Storage: Cool, Dry, Inert Gas (Prevents Oxidation) Check Visual QC: Verify Color (Beige/Green) Check for Clumping Store->Check Weigh Weighing: Inside Fume Hood Use Anti-static Spatula Check->Weigh Pass Solubilize Solubilization: Dissolve in DMSO/MeOH Avoid Water (Hygroscopic) Weigh->Solubilize Quench Quench: Dilute with combustible solvent Solubilize->Quench Post-Rxn Dispose Disposal: Halogen-free Organic Waste (Incineration) Quench->Dispose

Figure 2: End-to-end workflow for safe handling. Note the visual QC step to detect oxidation prior to use.

Stability, Reactivity & Storage[1]

  • Storage Condition: Store at 2-8°C (Refrigerated). The methoxy group at position 5 activates the ring, making it slightly susceptible to oxidative degradation over long periods.[1]

  • Incompatibilities:

    • Strong Oxidizing Agents: Can cleave the ring or oxidize the methoxy group.[1]

    • Acid Chlorides/Anhydrides: Will react with the tautomeric hydroxyl/amide group.[1]

  • Self-Validating Stability Check: If the powder turns from beige/light green to dark brown or black, significant oxidation has occurred.[1] Recrystallization (e.g., from ethanol) is required.[1]

Emergency Response Protocols

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses.[1][6][8]Basic nature of the compound can cause corneal damage if not neutralized by dilution.[1]
Skin Contact Wash with soap and water.[1][6] Do not use ethanol.[1]Ethanol may increase transdermal absorption of the compound.[1]
Inhalation Move to fresh air.[1][6][9] If breathing is difficult, administer oxygen.[1]Dust can cause bronchospasm; oxygen supports respiration while irritation subsides.[1]
Spill Cleanup Dampen with water/wet paper towel before sweeping.[1]Crucial: Prevents dust aerosolization.[1][8] Do not dry sweep.[1]

References

  • PubChem. (n.d.).[1][5] Compound Summary: 5-Methoxy-2(1H)-pyridinone (CAS 61941-79-5).[1][2] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • WuXi Biology. (n.d.).[1] Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone.[1] Retrieved January 30, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridinones.[1][5] Retrieved January 30, 2026, from [Link][1]

Sources

potential applications of 2-Hydroxy-5-methoxypyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-methoxypyridine (CAS: 61941-79-5), also known as 5-methoxy-2(1H)-pyridinone, represents a privileged scaffold in modern drug discovery. Unlike simple pyridine derivatives, this moiety offers a unique tautomeric profile that allows it to function as a versatile hydrogen bond donor/acceptor system, mimicking peptide bonds or phenolic residues while offering superior metabolic stability. This technical guide analyzes its structural dynamics, synthetic utility, and application as a bioisostere in kinase inhibitors, antivirals, and antifibrotic agents.

Structural Dynamics: The Tautomerism Engine

The medicinal value of this compound stems from its lactam-lactim tautomerism. Understanding this equilibrium is critical for predicting ligand-target interactions.

The Equilibrium

In the gas phase, the hydroxy (lactim) form is often favored. However, in aqueous solution and the solid state, the 2-pyridone (lactam) tautomer predominates due to a large dipole moment and intermolecular hydrogen bonding.

  • Lactam Form (2-Pyridone): Functions as a Hydrogen Bond Acceptor (C=O) and Donor (N-H). This motif mimics the amide backbone of peptides, making it an excellent scaffold for kinase hinge binders.

  • Lactim Form (2-Hydroxypyridine): Functions as a Hydrogen Bond Donor (O-H) and Acceptor (N). This form mimics phenol.

Visualization of Tautomeric States

Tautomerism Lactam Lactam Form (5-methoxy-2-pyridone) Dominant in Water/Solid H-Bond: Acceptor (C=O) + Donor (N-H) Lactim Lactim Form (this compound) Dominant in Gas Phase H-Bond: Donor (O-H) + Acceptor (N) Lactam->Lactim Non-polar Solvents / Gas Phase Lactim->Lactam Polar Solvents (H2O) / Crystal Lattice

Figure 1: Tautomeric equilibrium of this compound governed by solvation environment.

Synthetic Architecture & Regioselectivity

The core challenge in utilizing this compound is controlling regioselectivity during functionalization. The ambident nucleophilic nature of the pyridone anion allows for both N-alkylation and O-alkylation .

Regioselective Alkylation Strategies

The choice of solvent, base, and counter-ion dictates the reaction pathway.

ParameterN-Alkylation (Target: Pyridone)O-Alkylation (Target: Alkoxypyridine)
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Ethereal (Toluene, THF)
Base/Cation Alkali carbonates (Cs₂CO₃, K₂CO₃)Silver salts (Ag₂CO₃) or NaH (kinetic)
Mechanism Thermodynamic control (N-alkylation produces stable amide)Kinetic control (O-alkylation maintains aromaticity)
Catalysis Rh(I)-catalyzed cross-couplingMitsunobu reaction conditions
Synthetic Decision Tree

Synthesis Start Start: this compound Decision Desired Modification? Start->Decision PathN N-Functionalization (Pyridone Scaffold) Decision->PathN PathO O-Functionalization (Pyridine Scaffold) Decision->PathO PathC C-Functionalization (Halogenation) Decision->PathC MethodN1 Reagent: R-X, Cs2CO3 Solvent: DMF Result: N-Alkyl Pyridone PathN->MethodN1 MethodN2 Reagent: Ar-B(OH)2, Cu(OAc)2 Chan-Lam Coupling Result: N-Aryl Pyridone PathN->MethodN2 MethodO1 Reagent: R-X, Ag2CO3 Solvent: Toluene Result: 2-Alkoxy Pyridine PathO->MethodO1 MethodC1 Reagent: NIS or NBS Result: 3-Halo-5-methoxy-2-pyridone PathC->MethodC1

Figure 2: Strategic decision tree for the functionalization of the 5-methoxy-2-pyridone core.

Medicinal Chemistry Applications

Bioisosterism: The Phenol Replacement

The 5-methoxy-2-pyridone moiety is a classic bioisostere for 4-methoxyphenol or catechol rings.

  • Advantage: The pyridone ring lowers lipophilicity (LogP) compared to the benzene ring, improving aqueous solubility.

  • Metabolic Stability: Unlike phenols, which are prone to rapid glucuronidation (Phase II metabolism), the pyridone lactam is robust, extending the half-life of the drug candidate.

Case Study: Antifibrotic & Analgesic Agents

Research into Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) analogs has highlighted the 5-methoxy substituent as a potency enhancer.

  • Mechanism: The 5-methoxy group functions as an electron-donating group (EDG), increasing the electron density of the pyridone ring. This modulation often enhances π-π stacking interactions with aromatic residues in the target protein's binding pocket.

  • Analgesia: 3,5-disubstituted pyridin-2(1H)-ones, specifically those bearing the 5-methoxy group, have shown efficacy in capsaicin-induced pain models by inhibiting inflammatory mechanical allodynia [1].

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the lactam motif (NH donor / C=O acceptor) mimics the adenine ring of ATP.

  • Binding Mode: The N-H forms a hydrogen bond with the backbone carbonyl of the kinase hinge region, while the C=O accepts a hydrogen bond from the backbone amide.

  • Selectivity: The 5-methoxy group can be oriented to interact with the "gatekeeper" residue or the solvent-exposed region, providing a vector for selectivity over other kinases.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Synthesis of N-substituted Pyridones)

Use this protocol to generate stable amide-like scaffolds for library generation.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve this compound in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at room temperature for 30 minutes to ensure formation of the pyridone anion.

  • Addition: Dropwise add the alkyl halide.

  • Reaction: Heat the mixture to 60°C and stir for 4-12 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. N-alkylated products typically elute after O-alkylated byproducts due to higher polarity.

Protocol B: C-3 Halogenation (Scaffold Diversification)

Use this protocol to install a handle for Suzuki/Sonogashira couplings.

Materials:

  • This compound (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve starting material in ACN at 0°C.

  • Add NIS portion-wise to avoid exotherm.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Precipitate usually forms; filter and wash with cold water. Recrystallize from Ethanol.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry. (2018).

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (2022).

  • Regioselective Synthesis of N-Alkyl Pyridones. Synthetic Communications. (2007).

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. (2021).

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving significance of the heterocyclic compound 2-hydroxy-5-methoxypyridine. While a singular "discovery" event is not prominent in the historical record, its emergence is intrinsically linked to the broader exploration of substituted pyridines and their escalating importance in medicinal chemistry. This document delineates the historical context of its synthesis, details its physicochemical and spectroscopic properties, provides illustrative synthetic protocols, and charts its journey as a critical intermediate in the development of modern pharmaceuticals.

Introduction: The Unassuming Importance of a Substituted Pyridone

This compound, which exists in tautomeric equilibrium with 5-methoxypyridin-2(1H)-one, is a seemingly simple molecule that holds a significant position in the landscape of organic synthesis and drug discovery. Its strategic placement of a hydroxyl (or keto) group and a methoxy group on the pyridine ring imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures. The 2-pyridone scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This guide traces the scientific narrative of this compound, from its likely origins in the broader study of pyridine chemistry to its current status as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Historical Context: A Discovery Rooted in the Advancement of Pyridine Chemistry

The history of this compound is not marked by a singular, celebrated discovery but rather by a gradual emergence from the foundational work on pyridine and its derivatives. The first synthesis of the parent pyridine ring by Sir William Ramsay in 1876 opened the floodgates to the exploration of this versatile heterocycle[1][2]. Early work focused on isolating pyridine from coal tar, but the development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881, provided chemists with the tools to create a vast array of substituted pyridines[2].

The synthesis of 2-hydroxypyridines (or 2-pyridones) became a significant area of research in the mid-20th century, driven by the need for novel heterocyclic compounds in various industrial and, later, pharmaceutical applications. While the exact first synthesis of this compound is not clearly documented in a dedicated publication, it is highly probable that it was first prepared and characterized during this period as part of broader investigations into the synthesis and properties of substituted pyridines. The addition of functional groups like the methoxy and hydroxyl moieties was a logical step in the systematic exploration of how different substituents influence the chemical and physical properties of the pyridine ring.

The growing understanding of the tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, was a crucial conceptual development. This understanding allowed chemists to predict and control their reactivity, paving the way for their use as versatile synthetic intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 81 °C
Boiling Point 330.1±22.0 °C (Predicted)
Density 1.190±0.06 g/cm³ (Predicted)
Solubility Soluble in polar solvents such as water and alcohols.
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the protons on the pyridine ring and the methyl protons of the methoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for the five carbon atoms of the pyridine ring and the carbon of the methoxy group.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the pyridone tautomer, C-O stretches of the methoxy group, and C=C and C=N stretching vibrations of the aromatic ring.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The molecular ion peak [M]⁺ would be expected at m/z = 125.

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound has evolved from classical, often harsh, multi-step procedures to more efficient and scalable modern methods.

A Plausible Early Synthetic Approach: Diazotization of an Aminopyridine

A common historical method for the synthesis of hydroxypyridines involved the diazotization of the corresponding aminopyridine, followed by hydrolysis of the resulting diazonium salt. This approach, while foundational, often suffered from moderate yields and the use of hazardous reagents.

Caption: Plausible Early Synthetic Route via Diazotization.

Experimental Protocol (Illustrative):

  • Dissolve 2-amino-5-methoxypyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt, leading to the formation of this compound.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

Modern Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Contemporary synthetic methods often employ transition metal catalysis to achieve higher yields, greater functional group tolerance, and milder reaction conditions. A modern approach could involve a palladium-catalyzed coupling reaction. For instance, the synthesis could start from a suitably substituted pyridine, such as 5-bromo-2-methoxypyridine.

Caption: Role of this compound in Drug Development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

This compound serves as a compelling example of how the systematic exploration of a chemical class—substituted pyridines—can lead to the development of indispensable tools for modern science. While its "discovery" may not be a singular event, its history is a testament to the cumulative nature of chemical knowledge. From its likely origins in the mid-20th century to its present-day role as a key pharmaceutical intermediate, this compound continues to be a molecule of significant interest and utility for researchers and drug development professionals. Its versatile reactivity and the privileged nature of the 2-pyridone scaffold ensure its continued importance in the quest for novel and effective therapeutics.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google P
  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google P
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. (URL: [Link])

  • An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - ResearchGate. (URL: [Link])

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents - Semantic Scholar. (URL: [Link])

  • Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • 5-Hydroxy-2-methoxypyridine | C6H7NO2 | CID 11622335 - PubChem. (URL: [Link])

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC - NIH. (URL: [Link])

  • A Brief View on Pyridine Compounds - Open Access Journals. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

  • Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (URL: [Link])

  • (PDF) Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase - ResearchGate. (URL: [Link])

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (URL: [Link])

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (URL: [Link])

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL: [Link])

  • 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem. (URL: [Link])

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (URL: [Link])

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem. (URL: [Link])

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])

Sources

2-Hydroxy-5-methoxypyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Hydroxy-5-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the chemical stability, degradation pathways, and optimal storage conditions for this compound. With its increasing importance as a key intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its stability profile is paramount for researchers, scientists, and drug development professionals. This document delves into the pivotal role of tautomerism, explores the impact of environmental factors on its integrity, and outlines robust methodologies for its stability assessment. The insights and protocols herein are designed to ensure the compound's quality, consistency, and performance in research and development applications.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a methoxy group on a pyridine scaffold, makes it a valuable precursor for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

However, the inherent chemical characteristics of hydroxypyridines present unique challenges regarding their stability and handling. The potential for tautomerization, coupled with sensitivity to environmental factors, necessitates a rigorous approach to its storage and use to prevent the formation of impurities that could compromise experimental outcomes and final product quality. This guide aims to provide the foundational knowledge and practical protocols required to maintain the integrity of this compound.

Physicochemical Properties

A clear understanding of the compound's basic properties is the first step in ensuring its proper handling and storage. While multiple CAS numbers and naming conventions exist for related structures, this guide focuses on the specified methoxy derivative.

PropertyValueSource
Chemical Name This compound-
Synonyms 5-Methoxy-2(1H)-pyridone, 5-Methoxypyridin-2-ol-
CAS Number 61941-79-5[1]
Molecular Formula C₆H₇NO₂[2][3]
Molecular Weight 125.13 g/mol [2][3]
Appearance Colorless to pale yellow solid[2]
Solubility Soluble in polar solvents like water and alcohols[2]

Note: The closely related compound 5-Hydroxy-2-methoxypyridine (CAS 51834-97-0) is an important isomer and potential synthetic precursor or related substance.[2][3][4]

The Critical Role of Tautomerism

The most significant aspect of 2-hydroxypyridine chemistry is its existence in a tautomeric equilibrium with its corresponding pyridone form. This lactam-lactim tautomerism is a dynamic process that profoundly influences the compound's reactivity, polarity, and stability.[5]

The equilibrium between the aromatic 'hydroxy' form and the non-aromatic but conjugated 'pyridone' form is heavily influenced by the solvent environment.

  • In Non-Polar Solvents: The hydroxy (enol) form tends to be more dominant.[5]

  • In Polar Solvents & Solid State: The pyridone (keto) form is favored due to its higher dipole moment and its ability to form intermolecular hydrogen bonds.[5][6][7]

The presence of water can significantly shift the equilibrium toward the keto tautomer.[7][8] This is a critical consideration for any process involving aqueous media, as the properties and reactivity of the two forms differ.

Tautomerism Hydroxy This compound (Enol/Lactim Form) Pyridone 5-Methoxy-2(1H)-pyridone (Keto/Lactam Form) Hydroxy->Pyridone Polar Solvents Solid State Pyridone->Hydroxy Non-Polar Solvents Gas Phase

Caption: Tautomeric equilibrium of this compound.

Chemical Stability and Degradation Pathways

Under recommended storage conditions, this compound is a stable compound.[9] However, its stability can be compromised by exposure to harsh environmental conditions. Forced degradation studies are essential to elucidate its intrinsic stability and identify potential degradation products.[10][11]

Factors Affecting Stability
  • Hydrolytic Degradation: As a class, pyridone structures can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[12][13] The rate and extent of degradation are pH-dependent. Studies on related structures show extreme instability in alkaline media and lability in acidic media, while being generally stable under neutral conditions.[13]

  • Oxidative Degradation: The compound is incompatible with strong oxidizing agents.[9] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidation products, potentially initiating ring cleavage.[12] The microbial degradation of hydroxypyridines often begins with hydroxylation, indicating the ring's susceptibility to oxidative processes.[14][15]

  • Photodegradation: Pyridine derivatives are often light-sensitive.[12] Exposure to UV radiation can induce photochemical reactions. The photolytic degradation of 2-hydroxypyridine is known to be dependent on pH and the presence of oxygen, suggesting a photo-oxidative pathway.[16] This sensitivity underscores the need for storage in light-resistant containers.

  • Thermal Degradation: While generally stable at ambient temperatures, exposure to excessive heat should be avoided as it can induce thermal decomposition.[9][17] Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[9] The thermal decomposition of pyridine itself is initiated by the formation of pyridyl radicals.[18]

Degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acid/Base (Hydrolysis) Parent This compound Acid->Parent Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidant->Parent Light UV Light (Photolysis) Light->Parent Heat High Temperature (Thermolysis) Heat->Parent Hydrolysis_P Ring-Opened Products Parent->Hydrolysis_P Oxidation_P N-Oxides, Hydroxylated Derivatives Parent->Oxidation_P Photo_P Photo-oxidized Species Parent->Photo_P Thermal_P Radical Species, COx, NOx Parent->Thermal_P

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and stability of this compound. The following recommendations are synthesized from safety data sheets and best laboratory practices.

Storage Conditions
ConditionRecommendationRationale
Temperature Store in a cool place.[19] One supplier recommends storing below 30°C, with excursions allowed up to 40°C.[9] For long-term storage, refrigeration (2-8°C) is advisable.To minimize the rate of potential thermal degradation and other slow decomposition reactions.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[9][19]To protect from atmospheric moisture (hygroscopicity) and oxygen, which can participate in degradation reactions.
Light Exposure Store in a light-resistant container.To prevent photodegradation, as pyridine derivatives are often sensitive to UV light.[16]
Incompatibilities Store away from strong oxidizing agents.[9]To prevent vigorous and potentially hazardous oxidative reactions.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[19] In case of dust formation, use a NIOSH-approved respirator.[19]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][19]

  • Hygiene Practices: Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Methodologies for Stability Assessment

To rigorously define the stability profile of this compound, a systematic approach involving forced degradation studies and the use of stability-indicating analytical methods is required.

Analytical Methods for Purity and Degradation

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective technique. It can separate the parent compound from its more polar or less polar degradants. Method development would involve screening different columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water with acid/buffer modifiers), and detection wavelengths.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of thermally stable and volatile compounds and is a powerful tool for identifying unknown degradation products.[20]

  • LC-MS: Liquid chromatography coupled with mass spectrometry is invaluable for the structural elucidation of degradation products formed during stress testing.

Experimental Protocol: Forced Degradation Study

The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is capable of detecting and resolving the resulting impurities.[10]

Workflow cluster_stress Apply Stress Conditions (in parallel) start Start: Pure Compound prep Prepare Stock Solution (e.g., in Acetonitrile/Water) start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Aliquot Stock Solution base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Aliquot Stock Solution oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Aliquot Stock Solution thermal Thermal (Solid & Solution, 80°C) prep->thermal Aliquot Stock Solution photo Photolytic (UV/Vis Light Exposure) prep->photo Aliquot Stock Solution neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC Method oxid->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) analyze->evaluate finish End: Stability Profile Established evaluate->finish

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M to 1 M HCl. Store at room temperature or heat (e.g., 60°C) for a defined period, sampling at time points until target degradation is achieved.[21]

  • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M to 1 M NaOH. Store at room temperature, as base-catalyzed hydrolysis of pyridones can be rapid.[13][21]

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]

  • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.

  • Photodegradation: Expose the solid compound and the stock solution to a controlled source of UV and visible light, as specified in ICH guideline Q1B.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic solutions, and dilute all samples to the target concentration. Analyze by a developed stability-indicating HPLC method alongside an unstressed control sample.

  • Data Evaluation: Assess the results for the percentage of degradation, the formation of new peaks, and mass balance. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure the main peak is free from co-eluting degradants.

Conclusion

The stability of this compound is a multifaceted issue governed by its inherent chemical properties, most notably its lactam-lactim tautomerism. While stable under controlled conditions, it is susceptible to degradation via hydrolysis, oxidation, photolysis, and thermolysis. Adherence to recommended storage conditions—cool, dry, and protected from light in a tightly sealed, inert container—is essential for preserving its integrity. For drug development professionals, conducting comprehensive forced degradation studies is a non-negotiable step to develop robust, stability-indicating analytical methods and to ensure the quality and safety of the final product.

References

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  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal. [Link]

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  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

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2-Hydroxy-5-methoxypyridine: A Cornerstone of the Privileged 2-Pyridinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 2-pyridinone ring system is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and virology. Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for amide or phenyl groups, grant it significant utility in drug design.[1][2] This guide explores the multifaceted role of 2-Hydroxy-5-methoxypyridine as a representative of this vital chemical class. We delve into its fundamental physicochemical properties, established synthetic routes, and its strategic application in drug development, supported by case studies in anti-fibrotic agents and kinase inhibition. This document serves as a technical resource for researchers aiming to leverage the 2-pyridinone scaffold for the discovery of next-generation therapeutics.

The 2-Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for drug discovery across various therapeutic areas. The 2-pyridinone heterocycle is a quintessential example of such a scaffold.[1][3] Its prevalence in successful drugs stems from a combination of advantageous properties:

  • Bioisosterism: The 2-pyridinone moiety is an effective bioisostere for amide bonds, phenyl rings, pyrimidines, and other heterocycles.[1][4] This allows chemists to replace metabolically labile or synthetically challenging groups with the pyridinone core, often improving pharmacokinetic profiles without sacrificing binding affinity.

  • Hydrogen Bonding Capability: The structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form robust interactions with protein targets, such as the hinge region of kinases.[2]

  • Physicochemical Properties: Incorporation of the pyridinone scaffold can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all of which are critical attributes for a successful drug candidate.[3][5]

This strategic utility is evidenced by its presence in several breakthrough drugs, including the CDK4/6 inhibitor Palbociclib (for cancer), the non-nucleoside reverse transcriptase inhibitor Doravirine (for HIV), and the anti-fibrotic agent Pirfenidone .[1][4]

Profile of this compound

This compound (also known as 5-methoxy-2-pyridone) is an exemplar of the 5-substituted pyridinone class. The methoxy group at the C5 position adds a crucial hydrogen bond acceptor and modulates the electronic character of the ring, making it a valuable and versatile building block for library synthesis and lead optimization.[6][7]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its use in synthesis and formulation.

PropertyValueReference(s)
CAS Number 61941-79-5
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance Off-white to faint yellow crystalline solid
Melting Point 183 - 187 °C (for the analogous 5-methyl derivative)
Synonyms 5-Hydroxy-2-Methoxypyridine, 6-Methoxypyridin-3-ol, 5-Methoxy-2-pyridone[8]
Lactam-Lactim Tautomerism

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy-pyridine (lactim) form and the pyridin-one (lactam) form. For this compound, this equilibrium is heavily influenced by the solvent environment but predominantly favors the lactam form in both solid and solution phases.[5][9] This dynamic is crucial for its biological activity, as the molecule can present different donor/acceptor patterns to a receptor active site.

Caption: Lactam-Lactim tautomeric equilibrium of this compound.

Synthesis of the 2-Hydroxy-5-substituted-pyridine Core

The synthesis of 2-hydroxy-5-substituted-pyridines is well-established, typically starting from readily available pyridine derivatives. Common strategies involve halogenation or nitration followed by nucleophilic substitution to introduce the hydroxyl group and other substituents.[9] A particularly efficient and industrially relevant method is the catalytic hydrogenation of a 3-cyano-6-hydroxypyridine precursor.[8]

G start 3-Cyano-6-hydroxypyridine step1 Mix with Solvent (n-butanol/water) Add Anionic Surfactant (e.g., Sodium Lauryl Sulfate) start->step1 step2 Add Acid (e.g., Sulfuric Acid) Stir at elevated temperature (50°C) step1->step2 step3 Cool to Room Temperature Add Catalyst (5% Pd/C) step2->step3 step4 Hydrogenation (H2 atmosphere, 6h) step3->step4 step5 Catalyst Filtration step4->step5 step6 Workup: - Base Wash (NaOH) - Neutralization - Extraction (n-butanol) step5->step6 end 2-Hydroxy-5-methylpyridine (Crude Solution) step6->end

Caption: General workflow for synthesis via catalytic hydrogenation.

Detailed Protocol: Synthesis via Catalytic Hydrogenation[11]

This protocol describes the synthesis of the 5-methyl analog, which follows the same principles for other 5-substituted derivatives.

Materials:

  • 3-cyano-6-hydroxypyridine (1.0 g)

  • Sodium lauryl sulfate (0.24 g)

  • n-butanol (8 ml)

  • Deionized water (2 ml)

  • 98% Sulfuric acid (1.67 g)

  • 5% Palladium on Carbon (Pd/C) (0.354 g)

  • Hydrogen gas (H₂)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Vessel Preparation: To a suitable reaction vessel, add 3-cyano-6-hydroxypyridine (1.0 g), sodium lauryl sulfate (0.24 g), n-butanol (8 ml), and water (1 ml).

  • Acidification: Heat the mixture to 50°C. Prepare a solution of sulfuric acid by dissolving 1.67 g of 98% H₂SO₄ in 1 ml of water and add it dropwise to the reaction mixture. Stir for approximately 20 minutes.

  • Catalyst Addition: Cool the mixture to room temperature and add 5% Pd/C catalyst (0.354 g).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere at normal pressure for 6 hours while stirring.

  • Workup: a. Remove the catalyst by filtration. b. Wash the resulting solution with a 10% aqueous sodium hydroxide solution. c. Partially neutralize the solution to a pH of approximately 5. d. Extract the product with n-butanol. The resulting butanol solution contains the crude 2-hydroxy-5-methylpyridine.

  • Quantification: The product yield can be determined by liquid chromatography. This method has been reported to achieve yields of up to 83%.[8]

Role in Drug Design and Development

While this compound is primarily a building block, its structural motifs are central to the activity of several classes of drugs. The strategic importance of the 2-pyridinone core and the C5-methoxy group can be understood through specific case studies.

The C5-Methoxy Group as a Key Modulator

The substituent at the C5 position is critical for tuning a compound's biological activity and properties. Structure-activity relationship (SAR) studies on various pyridine derivatives have shown that methoxy groups can significantly enhance potency.[10] The oxygen atom can act as a hydrogen bond acceptor, forming key interactions within a receptor pocket, while the methyl group can engage in favorable van der Waals interactions. Furthermore, the methoxy group alters the electron distribution of the pyridine ring, which can influence binding affinity and metabolic stability.

Case Study: Anti-Fibrotic Agents (Pirfenidone Analogs)

Pirfenidone, an approved drug for idiopathic pulmonary fibrosis (IPF), is a 5-methyl-2(1H)-pyridone derivative.[4] Its mechanism involves the downregulation of pro-fibrotic cytokines. Recent research has focused on creating new analogs of this core structure to improve efficacy and pharmacokinetic properties.[11] One promising strategy involves synthesizing 5-carboxy-1-phenyl-2(1H)-pyridone and conjugating it with natural amino acids.[11][12] This approach leverages the 2-pyridinone core for its anti-fibrotic activity while using the amino acid moiety to enhance solubility and reduce toxicity. The this compound scaffold represents a closely related starting point for the development of such next-generation anti-fibrotic agents.

Case Study: Kinase Inhibition

The 2-pyridinone scaffold is a well-established "hinge-binder" in ATP-competitive kinase inhibitors.[2] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms a series of backbone hydrogen bonds with ATP. The 2-pyridinone core perfectly mimics this interaction, with its N-H group donating a hydrogen bond and its carbonyl oxygen accepting one. This bidentate interaction provides a strong anchor for the inhibitor in the active site. While the C5-methoxy group does not directly interact with the hinge, it occupies a solvent-exposed region where it can be modified to improve selectivity and cell permeability.

G cluster_0 Kinase Hinge Region cluster_1 2-Pyridinone Inhibitor Hinge Backbone NH Backbone C=O Inhibitor C=O (Acceptor) N-H (Donor) Inhibitor:f0->Hinge:f1 H-Bond Inhibitor:f1->Hinge:f0 H-Bond

Caption: H-bond interactions of a 2-pyridinone scaffold with a kinase hinge.

Pharmacokinetic Considerations

The pyridine and pyridinone scaffolds are generally associated with favorable pharmacokinetic (ADME) properties.

  • Absorption and Distribution: Pyridine-based compounds are typically well-distributed in tissues.[13] The polarity imparted by the pyridinone core can improve solubility, aiding oral absorption.[3]

  • Metabolism: The metabolic stability of the pyridinone ring is a key advantage over amide or phenyl bioisosteres, which are more susceptible to enzymatic degradation. The plasma half-life of pyridine itself in rats is approximately 7-8 hours.[13] Specific derivatives can be engineered for low hepatic clearance.

  • Excretion: Metabolites are typically excreted renally. For some pyridine-based inhibitors, biliary excretion has been observed, and medicinal chemistry efforts often focus on minimizing this route to avoid enterohepatic recirculation.[7]

Representative Experimental Protocol: In Vitro Fibroblast Migration Assay

To evaluate the potential anti-fibrotic activity of novel this compound derivatives, a fibroblast migration assay is a standard and informative in vitro model. This protocol is based on methodologies described for testing Pirfenidone analogs.[11]

Objective: To assess the ability of a test compound to inhibit the migration of fibroblasts stimulated by the pro-fibrotic cytokine TGF-β1.

Materials:

  • Human lung fibroblasts (e.g., MRC-5 cell line)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Culture inserts with a defined cell-free gap (e.g., Ibidi Culture-Inserts)

  • Recombinant human TGF-β1

  • Test compound (dissolved in DMSO, then diluted in medium)

  • Vehicle control (DMSO diluted in medium)

  • Positive control (e.g., Pirfenidone)

  • Phosphate-buffered saline (PBS)

  • Microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed human lung fibroblasts into the chambers of the culture inserts at a density that will form a confluent monolayer within 24 hours.

  • Insert Removal: After 24 hours, gently remove the culture insert to create a precise cell-free gap of a defined width.

  • Treatment: Wash the cells with PBS and replace the medium with a low-serum medium containing:

    • Vehicle control

    • Test compound at various concentrations

    • Positive control

  • Stimulation: Add TGF-β1 to all wells (except for a negative control group) to a final concentration known to induce fibroblast migration (e.g., 5 ng/mL).

  • Imaging: Place the plate in an incubator connected to a live-cell imaging system. Acquire images of the cell-free gap at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Data Analysis: a. Measure the area of the cell-free gap in the images from each time point. b. Calculate the rate of "wound closure" or cell migration into the gap for each condition. c. Normalize the migration rate of the treated groups to the vehicle control group. d. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is validated by the clear difference in migration between the unstimulated negative control and the TGF-β1 stimulated vehicle control. The positive control (Pirfenidone) should show dose-dependent inhibition of migration, providing a benchmark against which the novel compounds can be compared.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a representative of the powerful and versatile 2-pyridinone scaffold that has become indispensable in modern drug discovery. Its inherent properties—tautomeric flexibility, robust hydrogen bonding capability, and favorable metabolic profile—make it and its derivatives ideal starting points for developing novel therapeutics. As demonstrated in the fields of anti-fibrotic research and kinase inhibition, the strategic deployment of this scaffold continues to yield promising drug candidates. Future research will undoubtedly focus on creating more complex derivatives, exploring new substitution patterns at the C5 position, and applying this privileged core to an even wider range of challenging biological targets.

References

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  • Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
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  • Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
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  • ResearchGate. (2020). Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a Mu Opioid Receptor Agonist/Delta Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Retrieved from [Link]

  • Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Retrieved from [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 5-Methoxy-2(1H)-pyridone via Hydrolytic Deamination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting 2-amino-5-methoxypyridine to 2-hydroxy-5-methoxypyridine. While often named as a "hydroxy" pyridine, this compound exists predominantly as its tautomer, 5-methoxy-2(1H)-pyridone , in both solution and solid states. The method utilizes a classic diazotization-hydrolysis sequence (Sandmeyer-type hydrolytic deamination).

Key Advantages of this Protocol:

  • Selectivity: Uses controlled acidic conditions to prevent demethylation of the 5-methoxy group.

  • Scalability: Avoids heavy metal oxidants, utilizing standard mineral acids and sodium nitrite.

  • Purity: Direct crystallization often yields analytical-grade material without chromatography.

Scientific Foundation & Mechanism

Reaction Mechanism

The transformation proceeds through the formation of an unstable diazonium salt. Unlike benzene diazonium salts, pyridine-2-diazonium salts are highly unstable due to the electron-deficient nature of the pyridine ring and the proximity of the ring nitrogen.

  • Diazotization: In aqueous sulfuric acid, sodium nitrite generates the nitrosonium ion (

    
    ), which attacks the exocyclic amine to form the 
    
    
    
    -nitroso intermediate, eventually dehydrating to the diazonium cation.
  • Hydrolysis: Water acts as the nucleophile, displacing the diazo group (

    
    ) to form the 2-hydroxypyridine.
    
  • Tautomerization: The 2-hydroxypyridine rapidly tautomerizes to the thermodynamically stable 5-methoxy-2(1H)-pyridone (lactam form).

Tautomerism Visualization

The equilibrium strongly favors the Pyridone (Lactam) form due to the preservation of amide resonance, despite the loss of formal aromaticity in the strict Hückel sense.

Tautomerism Amine 2-Amino-5-methoxypyridine (Starting Material) Diazo [Diazonium Intermediate] (Highly Unstable) Amine->Diazo + NaNO2 / H2SO4 < 5°C Hydroxy This compound (Lactim Form - Minor) Diazo->Hydroxy + H2O - N2 Pyridone 5-Methoxy-2(1H)-pyridone (Lactam Form - Major Product) Hydroxy->Pyridone Tautomerization (Keq >> 1)

Figure 1: Reaction pathway and tautomeric equilibrium favoring the pyridone form.[1]

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2-Amino-5-methoxypyridine 124.141.0Substrate
Sodium Nitrite (NaNO2) 69.001.2 - 1.5Diazotizing Agent
Sulfuric Acid (H2SO4) 98.08N/ASolvent/Catalyst (10-20% aq)
Urea 60.06TraceQuencher (Optional)

Equipment:

  • Three-neck round-bottom flask (equipped with thermometer and addition funnel).

  • Ice/Salt bath (-5°C to 0°C).

  • Magnetic stirrer.

  • pH meter or indicator paper.

Step-by-Step Methodology
Step 1: Solubilization and Acidification
  • Charge a 250 mL three-neck flask with 2-amino-5-methoxypyridine (12.4 g, 100 mmol).

  • Add 100 mL of 20% aqueous H2SO4 .

    • Note: The amine will dissolve to form the sulfate salt. If suspension persists, slight warming is permitted, but cool back down before Step 2.

    • Critical: Do not use concentrated H2SO4 at high temperatures to avoid ether cleavage (demethylation).

Step 2: Diazotization
  • Cool the solution to 0–5°C using an ice/salt bath.

  • Dissolve Sodium Nitrite (8.3 g, 120 mmol) in 20 mL of water .

  • Add the NaNO2 solution dropwise over 30–45 minutes.

    • Control: Maintain internal temperature < 5°C. Rapid addition causes exotherms and decomposition.

    • Observation: Evolution of brown fumes (

      
      ) indicates side reactions; slow down addition.
      
Step 3: Hydrolysis
  • After addition, stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

    • Validation: Evolution of nitrogen gas (

      
      ) bubbles should be observed.
      
  • (Optional) If TLC shows remaining starting material, heat gently to 40–50°C for 1 hour. Avoid boiling.

Step 4: Workup and Isolation
  • Neutralization: Carefully adjust pH to ~6–7 using 20% NaOH or solid Na2CO3.

    • Note: The product is amphoteric but less soluble at neutral pH.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL) .

    • Alternative: If the product precipitates upon neutralization, filter the solid directly. This is often cleaner.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure to yield an off-white to pale yellow solid.

Step 5: Purification
  • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

  • Target Yield: 65–80%.

Process Workflow Diagram

Workflow Start Start: 2-Amino-5-methoxypyridine Acidify Dissolve in 20% H2SO4 Cool to 0°C Start->Acidify Diazo Add NaNO2 (aq) Dropwise Maintain T < 5°C Acidify->Diazo Hydrolysis Warm to RT (2-4 h) Monitor N2 evolution Diazo->Hydrolysis Neutralize Adjust pH to 6-7 (NaOH/Na2CO3) Hydrolysis->Neutralize Isolate Filter Precipitate OR Extract with DCM Neutralize->Isolate Product Final Product: 5-Methoxy-2-pyridone Isolate->Product

Figure 2: Operational workflow for the synthesis process.[1][5]

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 115–118°C (Lit. values vary based on crystal form).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.2 ppm (br s, 1H, NH  - confirms pyridone form).
      
    • 
       7.30 ppm (dd, 1H, H-6).
      
    • 
       7.15 ppm (d, 1H, H-4).
      
    • 
       6.35 ppm (d, 1H, H-3).
      
    • 
       3.65 ppm (s, 3H, OCH3 ).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete diazotization or diazo decomposition.Ensure T < 5°C during addition. Verify NaNO2 quality.
Dark Product Oxidation or polymerization.Perform reaction under Nitrogen atmosphere. Avoid overheating.
Starting Material Remains Acid concentration too low.Increase H2SO4 concentration to 25% or reaction time.
Demethylation Acid too strong or temp too high.Strict T control (< 50°C). Do not use conc. H2SO4 or HBr.[4][5]

References

  • Lombardino, J. G. (1981).[5] "Synthesis and antiinflammatory activity of some 2-amino-5-methoxypyridine derivatives." Journal of Medicinal Chemistry, 24(1), 39–42. Link (Describes starting material preparation and general pyridine handling).

  • Katritzky, A. R., et al. (2010). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative text on Pyridone/Hydroxypyridine tautomerism).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[6] (Standard reference for Sandmeyer/Diazotization mechanisms).

Sources

Application Note: Strategic Modulation of 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the reactivity of 2-Hydroxy-5-methoxypyridine (also known as 5-methoxy-2-pyridone ). It addresses the substrate's dual nucleophilic character (ambident reactivity) and its susceptibility to Electrophilic Aromatic Substitution (EAS), offering validated protocols for researchers in medicinal chemistry.

Introduction: The Tautomeric Scaffold

This compound exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. In solution (polar solvents) and the solid state, the lactam (2-pyridone) congener predominates. This equilibrium dictates its reactivity profile:

  • Ambident Nucleophilicity: The molecule can react with electrophiles at either the Nitrogen (N-1) or the Oxygen (O-2).[1]

  • Activated Aromatic System: The 5-methoxy group (electron-donating) and the nitrogen lone pair activate the ring towards Electrophilic Aromatic Substitution (EAS), specifically targeting the C-3 position .

Tautomeric & Reactivity Map

The following diagram illustrates the equilibrium and the primary sites for electrophilic attack.

ReactivityMap Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (5-Methoxy-2-pyridone) (Predominant) Lactim->Lactam Equilibrium (Polar Solvent) N1 N-1 Site (Soft Nucleophile) Target: Alkyl Halides Lactam->N1 Major Pathway (Basic Conditions) O2 O-2 Site (Hard Nucleophile) Target: Silver Salts/O-Alkylation Lactam->O2 Minor Pathway (Ag+ Assisted) C3 C-3 Position (EAS Active) Target: Br2, HNO3 Lactam->C3 Electrophilic Substitution

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form and mapping the three distinct reactive sites: N-1 (alkylation), O-2 (alkylation), and C-3 (substitution).[2][3]

Electrophilic Aromatic Substitution (EAS)

The 5-methoxy group acts as an activating ortho/para director, while the cyclic amide (pyridone core) strongly directs incoming electrophiles to the C-3 and C-5 positions. Since C-5 is blocked by the methoxy group, C-3 is the exclusive site for mono-substitution .

Protocol 1: Regioselective C-3 Bromination

This protocol yields 3-bromo-5-methoxy-2-pyridone , a versatile intermediate for Suzuki/Stille couplings.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (8.0 mmol) of this compound in 15 mL of anhydrous MeCN. Ensure complete solvation; mild sonication may be used.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.5 g, 8.4 mmol) portion-wise over 10 minutes to prevent exotherms and over-bromination.

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product typically precipitates or shows a distinct UV shift.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold MeCN, and dry.

    • If soluble: Concentrate the solvent to ~20% volume, pour into 50 mL ice-water. Collect the resulting precipitate by filtration.[4]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–95%[5]

    • Data Validation: 1H NMR will show the disappearance of the C-3 proton (typically a doublet at ~6.5 ppm) and the retention of the C-4 and C-6 protons as singlets (or weak doublets).

Protocol 2: C-3 Nitration

Nitration introduces a handle for reduction to the amine (3-amino-5-methoxy-2-pyridone).

Reagents:

  • Substrate: this compound

  • Reagent: Fuming HNO3 / Acetic Acid (mild) or HNO3/H2SO4 (standard)

  • Safety Note: Nitration of electron-rich heterocycles can be exothermic.

Procedure:

  • Dissolve the substrate in Glacial Acetic Acid at 10°C.

  • Add Fuming HNO3 (1.1 eq) dropwise.

  • Stir at RT for 1 hour. If no reaction occurs, heat to 50°C.

  • Quench by pouring onto ice. The yellow solid (3-nitro-5-methoxy-2-pyridone) is collected by filtration.

Ambident Alkylation: N- vs. O-Selectivity

Controlling N- vs. O-alkylation is the most critical challenge with pyridones. The outcome depends on the Hard-Soft Acid-Base (HSAB) principle and the counter-ion used.

Decision Matrix
  • N-Alkylation (Thermodynamic/Soft): Favored by alkali metal carbonates (K2CO3, Cs2CO3) in polar aprotic solvents (DMF).

  • O-Alkylation (Kinetic/Hard): Favored by silver salts (Ag2CO3) or alkylation of the 2-halopyridine precursor.

AlkylationFlow Start Start: this compound ConditionA Condition A: K2CO3 / DMF / Alkyl Halide Start->ConditionA Standard Route ConditionB Condition B: Ag2CO3 / Toluene / Alkyl Halide Start->ConditionB Silver Salt Route ResultA Product A: N-Alkyl-5-methoxy-2-pyridone (Thermodynamic Product) ConditionA->ResultA ResultB Product B: 2-Alkoxy-5-methoxypyridine (Kinetic Product) ConditionB->ResultB

Figure 2: Strategic selection of reaction conditions to control regioselectivity between N-alkylation and O-alkylation.

Protocol 3: N-Alkylation (Standard)

Reagents:

  • Substrate (1.0 eq)

  • Alkyl Halide (e.g., MeI, BnBr) (1.2 eq)

  • Base: K2CO3 (2.0 eq)

  • Solvent: DMF (dry)

Procedure:

  • Combine substrate and K2CO3 in DMF.[6] Stir for 15 min at RT to form the potassium salt.

  • Add Alkyl Halide dropwise.

  • Stir at RT (for reactive halides like MeI) or 60°C (for less reactive ones) for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), brine, and dry over Na2SO4.

  • Validation: N-alkylation is confirmed by the presence of the carbonyl stretch (~1660 cm⁻¹) in IR and the distinct chemical shift of N-CH protons in NMR.

Protocol 4: O-Alkylation (Silver Salt Method)

Reagents:

  • Substrate (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Reagent: Ag2CO3 (1.1 eq)

  • Solvent: Toluene or Benzene (non-polar is key)

Procedure:

  • Suspend substrate and Ag2CO3 in Toluene.

  • Add Alkyl Halide.

  • Reflux the mixture for 12–24 hours in the dark (silver salts are light sensitive).

  • Filter through a Celite pad to remove silver salts.

  • Concentrate filtrate to yield the O-alkylated pyridine.

  • Validation: O-alkylation restores the aromatic pyridine ring current. The carbonyl peak in IR disappears, and the product is typically less polar than the N-alkyl isomer.

Summary of Reactivity Data

Reaction TypeReagentPrimary SiteProductMechanism
Bromination NBS or Br2C-33-Bromo-5-methoxy-2-pyridoneEAS (Activated)
Nitration HNO3 / H2SO4C-33-Nitro-5-methoxy-2-pyridoneEAS (Activated)
N-Alkylation R-X / K2CO3 / DMFN-11-Alkyl-5-methoxy-2-pyridoneSN2 (Soft Nucleophile)
O-Alkylation R-X / Ag2CO3 / TolueneO-22-Alkoxy-5-methoxypyridineSN2 (Hard Nucleophile)
Chlorination POCl3C-2 (Carbonyl)2-Chloro-5-methoxypyridineDeoxy-chlorination

References

  • Tautomerism & Bromination: Tee, O. S., & Paventi, M. (1980).[2] Kinetics and mechanism of the bromination of 2-pyridone and related compounds in aqueous solution. Journal of the American Chemical Society. Link

  • N- vs O-Alkylation: Comins, D. L., et al. (1994).[7] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters. Link

  • Regioselectivity in EAS: Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry. Link

  • Synthesis of 5-substituted-2-pyridones: BenchChem. (2024). Synthesis and Properties of 2-Methoxy-5-nitropyridine. Link

Sources

Strategic Application of 2-Hydroxy-5-methoxypyridine in Cross-Coupling Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Hydroxy-5-methoxypyridine (CAS: 10129-31-4) is a versatile heterocyclic building block in medicinal chemistry, particularly valued for the 5-methoxy group which often improves metabolic stability and solubility compared to unsubstituted pyridines.

However, successful utilization of this molecule in cross-coupling reactions requires a fundamental understanding of its tautomeric equilibrium. In solution, the molecule exists predominantly as 5-methoxy-2-pyridone (lactam form) rather than the hydroxypyridine (lactim form). This duality dictates two distinct synthetic strategies:

  • C-C Bond Formation (Suzuki-Miyaura): Requires "locking" the tautomer into the lactim form via activation (O-sulfonylation) to create an electrophile.

  • C-N Bond Formation (Chan-Lam): Exploits the intrinsic nucleophilicity of the pyridone nitrogen to couple with aryl boronic acids.

Tautomeric Equilibrium & Divergent Pathways

Tautomer_Strategy Substrate This compound (Equilibrium Mixture) Lactam 5-Methoxy-2-pyridone (Major Tautomer) Substrate->Lactam  In Solution Lactim This compound (Minor Tautomer) Substrate->Lactim  Transient ChanLam Chan-Lam Product (N-Aryl-5-methoxy-2-pyridone) Lactam->ChanLam  Cu(OAc)2, Ar-B(OH)2  (C-N Coupling) Activated 2-Triflyloxy-5-methoxypyridine (Electrophile) Lactim->Activated  Tf2O, Base  (Activation) Suzuki Suzuki-Miyaura Product (2-Aryl-5-methoxypyridine) Activated->Suzuki  Pd(0), Ar-B(OH)2  (C-C Coupling)

Figure 1: Strategic divergence based on tautomeric control. The path chosen determines whether the scaffold acts as an electrophile (Suzuki) or nucleophile (Chan-Lam).

Pathway A: C-C Coupling (The Electrophilic Route)

To install an aryl group at the C2 position, the hydroxyl group must be converted into a leaving group. While chlorination (


) is possible, triflylation  is preferred for the 5-methoxy derivative to avoid harsh acidic conditions that might demethylate the ether and to provide a highly reactive partner for palladium catalysis.
Protocol A1: Activation (Synthesis of 2-Triflyloxy-5-methoxypyridine)

Rationale: The triflate group (


) is a pseudo-halide with superior leaving group ability compared to bromide or chloride, facilitating oxidative addition to Pd(0) even with electron-rich ligands.

Materials:

  • This compound (1.0 equiv)

  • Triflic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.0 equiv) or

    
    
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve this compound in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add dry pyridine (2.0 equiv) dropwise. The solution may darken slightly.

  • Activation: Add

    
     (1.2 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (the triflate is significantly less polar than the starting material).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with water and brine.[1] Dry over
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is unstable on silica for long periods; elute quickly.

Protocol A2: Suzuki-Miyaura Cross-Coupling

Rationale: The 5-methoxy group is an Electron Donating Group (EDG). This increases electron density on the pyridine ring, making the C-OTf bond slightly less electrophilic than in nitro-pyridines. Therefore, a robust catalyst system (e.g.,


) is recommended over simple 

.

Materials:

  • 2-Triflyloxy-5-methoxypyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Assembly: In a reaction vial, combine the Triflate, Boronic Acid, Base, and Catalyst.

  • Solvation: Add the degassed solvent. Seal the vial.

  • Coupling: Heat to 80–90 °C for 4–12 hours.

    • Note: If the aryl boronic acid is sterically hindered (ortho-substituted), increase catalyst loading to 5 mol% and temperature to 100 °C.

  • Analysis: Monitor for the disappearance of the triflate.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water. Purify via column chromatography.[1]

Pathway B: C-N Coupling (The Nucleophilic Route)

Direct N-arylation of the pyridone ring is best achieved using Chan-Lam coupling . This copper-catalyzed oxidative coupling proceeds at room temperature (or mild heat) and tolerates the 5-methoxy group well. Unlike Buchwald-Hartwig coupling, which requires N-H deprotonation and Pd catalysis, Chan-Lam uses the boronic acid as the electrophile and the pyridone as the nucleophile under oxidative conditions.

Protocol B1: Chan-Lam N-Arylation

Mechanism Insight: The reaction requires an oxidant (usually air or


) to reoxidize Cu(I) to the active Cu(II)/Cu(III) species. The 5-methoxy group stabilizes the radical intermediates often proposed in the catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv) — Excess is required due to homocoupling side reactions.

  • Catalyst:

    
     (Anhydrous) (1.0 equiv for stoichiometric, 10-20 mol% for catalytic with 
    
    
    
    balloon)
  • Base: Pyridine (2.0 equiv) or TEA

  • Additives: 4Å Molecular Sieves (powdered, activated)

  • Solvent: DCM or DCE (Dichloroethane)

Step-by-Step Procedure:

  • Preparation: Activate molecular sieves by heating under vacuum if not fresh.

  • Mixing: In a flask open to air (or equipped with an

    
     balloon for catalytic runs), add the Pyridone, Boronic Acid, 
    
    
    
    , and Sieves.
  • Solvent: Add DCM. Stir vigorously.

  • Base: Add Pyridine dropwise. The mixture typically turns a deep blue/green color (characteristic of Cu-amine complexes).

  • Reaction: Stir at Room Temperature for 16–24 hours.

    • Optimization: If conversion is low after 24h, switch solvent to Dichloroethane (DCE) and heat to 50 °C.

  • Workup: Dilute with DCM. Wash with

    
     solution (or EDTA solution) to sequester Copper (the aqueous layer will turn bright blue).
    
  • Purification: Dry organic layer and concentrate. Flash chromatography is usually required to separate the N-arylated product from unreacted boronic acid.

ChanLam_Cycle Start Cu(II)(OAc)2 Complex Cu(II)-Pyridone Complex Start->Complex  Coordination Transmetal Transmetalation (+ Ar-B(OH)2) Complex->Transmetal Oxidation Oxidation to Cu(III) Transmetal->Oxidation  Air/O2 Elimination Reductive Elimination Oxidation->Elimination Elimination->Start  Regeneration of Cu(II) Product N-Aryl-5-methoxy-2-pyridone Elimination->Product

Figure 2: Simplified Chan-Lam catalytic cycle emphasizing the requirement for oxidation.

Comparative Analysis & Troubleshooting

Reaction Parameter Comparison
FeatureSuzuki-Miyaura (Protocol A)Chan-Lam (Protocol B)
Target Bond C–C (C2 position)C–N (N1 position)
Pre-requisite Activation (

)
None (Direct coupling)
Catalyst Palladium (

)
Copper (

)
Atmosphere Inert (

) - Strict
Oxidative (

) - Required
5-OMe Effect Mild deactivation (EDG)Stabilizing
Common Side Product Hydrolysis of OTf back to OHProtodeboronation of Boronic Acid
Troubleshooting the 5-Methoxy Scaffold

Problem 1: Low Yield in Suzuki Coupling (Hydrolysis)

  • Cause: The triflate is labile. If the reaction contains too much water or the base is too strong (

    
    ), the triflate hydrolyzes back to the pyridone.
    
  • Solution: Use anhydrous

    
     and reduce water ratio in the solvent mix (e.g., Dioxane:Water 9:1). Switch to XPhos Pd G2  precatalyst for faster coupling at lower temperatures.
    

Problem 2: O-Arylation vs. N-Arylation in Chan-Lam

  • Observation: Small amounts of O-arylated product (2-aryloxy-5-methoxypyridine) observed.

  • Solution: This is rare with Copper catalysis (which favors N), but if observed, ensure the solvent is non-polar (DCM/DCE). Polar aprotic solvents (DMF) can sometimes increase O-alkylation risks.

Problem 3: Protodeboronation

  • Observation: Recovery of unsubstituted aryl species (Ar-H) instead of coupled product.

  • Solution: The 5-methoxy-2-pyridone is a relatively poor nucleophile. Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) to maintain concentration without overwhelming the catalyst.

References

  • Tautomerism of 2-Hydroxypyridines

    • Forlani, L., & Cristoni, C. (n.d.). 2-Hydroxypyridine-Tautomerism. ChemTube3D. Retrieved from [Link]

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • Chan-Lam Coupling (N-Arylation)

    • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[3][4] Synthesis, 2011(06), 829–856.

  • Synthesis of 5-Methoxy-2-pyridone Derivatives (Analogous Conditions)

Sources

Application Note: Regioselective N-Alkylation of 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 2-hydroxy-5-methoxypyridine (also known as 5-methoxy-2(1H)-pyridone) presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity between N-alkylation (formation of 1-alkyl-5-methoxy-2-pyridones) and O-alkylation (formation of 2-alkoxy-5-methoxypyridines).

This guide provides a high-fidelity protocol for maximizing N-alkylation , the preferred pathway for generating pharmacologically active scaffolds (e.g., Pirfenidone analogs). We utilize a Cesium Carbonate/DMF system to leverage the specific solvation effects that favor the lactam nitrogen nucleophile.

Mechanistic Grounding & Strategy

The Ambident Nucleophile Challenge

2-Hydroxypyridines exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. Upon deprotonation, the resulting anion is ambident, possessing two nucleophilic sites: the Nitrogen and the Oxygen.

  • N-Alkylation (Thermodynamic/Soft Control): Favored by polar aprotic solvents and "soft" counter-ions that leave the nitrogen lone pair accessible.

  • O-Alkylation (Kinetic/Hard Control): Favored by silver salts (Ag+) or hard electrophiles, and non-polar solvents where the cation coordinates tightly to the oxygen.

Strategic Selection of Conditions

To force N-alkylation of the 5-methoxy derivative, we employ the following parameters:

  • Solvent: N,N-Dimethylformamide (DMF) . Its high dielectric constant dissociates ion pairs, leaving the "naked" anion where the nitrogen atom, being less electronegative than oxygen, acts as the better nucleophile towards soft electrophiles (alkyl halides).

  • Base: Cesium Carbonate (Cs₂CO₃) . The large cesium cation (soft acid) forms a looser ion pair with the pyridone anion compared to sodium or potassium, enhancing the nucleophilicity of the nitrogen.

  • Electrophile: Alkyl Iodides or Bromides (Soft leaving groups).

Reaction Pathway Visualization

G Substrate This compound (Tautomeric Mix) Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Deprotonation Cond_N Condition A (Preferred): Cs2CO3, DMF, 60°C (Dissociated Ion Pair) Anion->Cond_N Cond_O Condition B (Avoid): Ag2CO3, Toluene (O-Coordination) Anion->Cond_O Prod_N N-Alkyl Product (1-alkyl-5-methoxy-2-pyridone) MAJOR Cond_N->Prod_N Nucleophilic Attack (N) Prod_O O-Alkyl Product (2-alkoxy-5-methoxypyridine) MINOR Cond_N->Prod_O Minor Side Rxn Cond_O->Prod_O Ag-Assisted Attack

Figure 1: Divergent pathways for alkylation. The protocol below follows the green path (Condition A).

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
This compound 1.0SubstrateEnsure dry; hygroscopic solid.
Alkyl Iodide (R-I) 1.2 - 1.5ElectrophileMethyl iodide, Ethyl iodide, etc.
Cesium Carbonate (Cs₂CO₃) 2.0BaseMust be anhydrous. Finely ground.
DMF (Anhydrous) 10 VolSolventWater content <0.05% essential.
Step-by-Step Methodology

Step 1: Preparation of the Anion

  • Charge a clean, dry round-bottom flask with This compound (1.0 equiv) and Cesium Carbonate (2.0 equiv).

  • Add Anhydrous DMF (10 mL per gram of substrate) under an inert atmosphere (Nitrogen or Argon).

  • Stir the suspension at Room Temperature (25°C) for 30 minutes.

    • Why? This pre-stirring ensures complete deprotonation and formation of the cesium salt before the electrophile is introduced.

Step 2: Alkylation

  • Cool the mixture to 0°C (ice bath).

  • Add the Alkyl Iodide (1.2 equiv) dropwise over 10 minutes.

    • Exotherm Control: Although mild, dropwise addition prevents local overheating which can degrade regioselectivity.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Heat the mixture to 60°C and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (polar) should disappear, and a less polar spot (N-alkyl) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into Ice-Water (50 mL per gram substrate).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Note: DMF is soluble in water, but multiple washings are needed.

  • Wash: Wash the combined organic layers with Water (2x) and Brine (1x) to remove residual DMF.

  • Dry: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude residue will likely contain >90% N-alkyl product.

  • Flash Chromatography: Elute with a gradient of Dichloromethane/Methanol (98:2 to 95:5) .

    • Separation: The N-alkyl pyridone is typically more polar than the O-alkyl pyridine impurity due to the dipole of the amide-like carbonyl.

Quality Control & Self-Validation

To ensure the protocol worked, you must validate the structure. The N-isomer and O-isomer have distinct spectral signatures.

Diagnostic Table
FeatureN-Alkyl Product (Target)O-Alkyl Product (Impurity)
IR Spectrum Strong C=O stretch at ~1650–1670 cm⁻¹No carbonyl stretch. Strong C=C/C=N bands.
¹H NMR (N-Me) N-CH₃ signal at ~3.5 – 3.6 ppm O-CH₃ signal at ~3.9 – 4.0 ppm
¹³C NMR (C2) Carbonyl Carbon (C=O) at ~160–162 ppm Aromatic C-O carbon at ~163–165 ppm
Coupling (J) Distinct vicinal coupling between H3/H4Different aromatic coupling pattern
Analytical Workflow Diagram

QC Sample Isolated Product NMR 1H NMR Analysis Sample->NMR Decision Check Chemical Shift of Alkyl Group NMR->Decision Pass PASS: Shift ~3.5 ppm (N-Alkyl Pyridone) Decision->Pass Upfield Fail FAIL: Shift ~3.9 ppm (O-Alkyl Pyridine) Decision->Fail Downfield

Figure 2: Rapid QC decision tree based on proton NMR shifts.

Troubleshooting Guide

  • Problem: Low conversion.

    • Solution: Ensure Cs₂CO₃ is fresh and anhydrous. Increase temperature to 80°C. Add 0.1 equiv of Sodium Iodide (NaI) to catalyze the reaction (Finkelstein condition) if using alkyl bromides or chlorides.

  • Problem: High O-alkylation ratio (>20%).

    • Solution: Switch solvent to pure DMF or DMSO. Avoid Acetone or THF. Ensure the reaction is not "starved" of alkyl halide; rapid addition at 0°C helps favor the kinetic N-attack in highly polar media.

  • Problem: Product is an oil/gum.

    • Solution: Triturate with Diethyl Ether or Pentane. N-alkyl pyridones are often solids, but impurities can prevent crystallization.

References

  • Regioselectivity in Pyridone Alkylation

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: ResearchGate (2025).[1][2]

    • URL:

  • Cesium Carbonate Effect

    • Title: Specific N-Alkylation of 2-Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.[3] (Context on N-selectivity).

    • Source: Journal of Organic Chemistry (ACS).
    • URL:

  • NMR Characterization of Isomers

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[4]

    • Source: ResearchGate.[2][4][5][6]

    • URL:

  • General Reactivity of 2-Pyridones

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[7]

    • Source: ResearchGate.[2][4][5][6]

    • URL:

Sources

Application Note: 2-Hydroxy-5-methoxypyridine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-hydroxy-5-methoxypyridine (CAS 51834-97-0) as a versatile intermediate in pharmaceutical synthesis. We will explore its physicochemical properties, its critical role as a heterocyclic building block, and present a detailed, field-proven protocol for its activation via chlorination—a crucial step for its incorporation into complex active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs. Their importance stems from the pyridine ring's ability to act as a bioisostere for phenyl groups, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule to enhance drug-like characteristics such as solubility and metabolic stability. [1] this compound, which exists in tautomeric equilibrium with 5-methoxy-2(1H)-pyridone, is a particularly valuable intermediate. [1]The methoxy group provides a key electronic and steric handle, while the hydroxyl/oxo group offers a prime site for chemical modification. This dual functionality makes it a strategic building block for constructing complex molecular architectures required for therapeutic efficacy. [2][3][4]While not a direct precursor in the most common industrial synthesis of proton pump inhibitors (PPIs) like Omeprazole, which often starts from lutidine or collidine, its structural motifs are highly relevant. [5][6]The principles of activating such hydroxypyridine systems are fundamental and broadly applicable in pharmaceutical development.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 51834-97-0[7][8]
Molecular Formula C₆H₇NO₂[7][8]
Molecular Weight 125.13 g/mol [8]
Appearance Off-white to faint yellow crystalline solid[7]
IUPAC Name 6-methoxypyridin-3-ol[8]
Solubility Soluble in polar solvents like water and alcohols[7]
Synonyms 5-Hydroxy-2-methoxypyridine, 6-Methoxypyridin-3-ol[7]
Safety & Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is required.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [9][10] * Avoid breathing dust or vapors. [9] * Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. [9][10]* Storage: Store in a tightly closed container in a cool, dry place.

Synthetic Application: Activation for Nucleophilic Substitution

A primary application of 2-hydroxypyridines in synthesis is the conversion of the hydroxyl group into a good leaving group, most commonly a halide. This transformation "activates" the C2 position of the pyridine ring, making it susceptible to nucleophilic substitution. This is a cornerstone strategy for coupling the pyridine moiety with other fragments of a target API.

The following diagram illustrates this fundamental activation step, which prepares the scaffold for subsequent coupling reactions.

G cluster_0 Activation Step cluster_1 Subsequent Coupling Start This compound Intermediate 2-Chloro-5-methoxypyridine Start->Intermediate  Chlorinating Agent  (e.g., POCl₃, SOCl₂) API_Fragment API Fragment (Nucleophile, e.g., R-SH) Final_Product Coupled Intermediate Intermediate->Final_Product  Nucleophilic Substitution API_Fragment->Final_Product

Caption: General workflow for activating this compound.

Protocol: Synthesis of 2-Chloro-5-methoxypyridine

This protocol details the conversion of this compound to 2-chloro-5-methoxypyridine. The choice of phosphoryl chloride (POCl₃) is based on its widespread use and effectiveness for this type of transformation on electron-rich heterocyclic systems.

Rationale & Causality

The lone pair on the pyridine nitrogen can be protonated or coordinate to the phosphorus atom of POCl₃. This makes the hydroxyl group behave more like a water molecule, a much better leaving group. The chloride ion then acts as a nucleophile, displacing the activated hydroxyl group to form the desired 2-chloro derivative. The reaction is run under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial
Phosphoryl Chloride (POCl₃)Reagent GradeCommercialUse fresh, handle in fume hood
Dichloromethane (DCM)AnhydrousCommercialFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporatorStandard lab glass
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 39.9 mmol).

  • Reagent Addition: CAUTION: Perform this step in a well-ventilated fume hood. Slowly add phosphoryl chloride (15 mL, 161 mmol, ~4 equivalents) to the flask at room temperature. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain the reflux with stirring for 3 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The starting material is polar, while the product is significantly less polar.

  • Work-up - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with stirring. This step is highly exothermic and will hydrolyze the excess POCl₃.

  • Neutralization: Once the ice has melted, slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate in small portions until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 2-chloro-5-methoxypyridine as a solid.

Expected Results & Quality Control
  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • Purity (HPLC): >98%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram provides a visual representation of the protocol, from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add this compound to flask B 2. Add POCl₃ under fume hood A->B C 3. Heat to reflux for 3h B->C D 4. Monitor by TLC C->D E 5. Cool and quench on ice D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with DCM (3x) F->G H 8. Dry, filter, and concentrate G->H I 9. Purify via column chromatography H->I J 10. Characterize product (NMR, MS, HPLC) I->J

Caption: Step-by-step workflow for the synthesis of 2-chloro-5-methoxypyridine.

Conclusion

This compound is a high-value intermediate whose utility in pharmaceutical synthesis is unlocked through strategic functional group manipulations. The conversion of its hydroxyl group to a chloro group is a robust and essential activation step, preparing the molecule for incorporation into larger, more complex drug candidates through nucleophilic substitution reactions. The detailed protocol provided herein offers a reliable and reproducible method for this transformation, serving as a foundational technique for researchers in the field of drug discovery and development.

References

  • Vertex AI Search. 2-Hydroxy-5-methylpyridine: Your Key to Advanced Synthesis.
  • CymitQuimica. CAS 51834-97-0: 2-Methoxy-5-hydroxypyridine.
  • ChemicalBook. 2-Chloro-5-hydroxypyrimidine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Properties of 2-Hydroxy-5-methylpyridine.
  • PrepChem.com. Synthesis of 2-chloro-5-methoxy-3-methylpyridine.
  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka.
  • Vertex AI Search. (2026). Sourcing High-Purity 2-Hydroxy-5-methylpyridine: A Guide for Buyers.
  • Guidechem. 2(1H)-Pyridinone,5-methoxy-(9CI) (CAS No. 61941-79-5) SDS.
  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • ChemicalBook. 2-Hydroxy-5-methylpyridine synthesis.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. 2-Hydroxy-5-methylpyridine 97 1003-68-5.
  • PubChem. 5-Hydroxy-2-methoxypyridine.
  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Sigma-Aldrich. 3-Methoxy-2(1H)-pyridone 97 20928-63-6.
  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • The Royal Society of Chemistry. Synthesis and Biological Activity of New Pyridone Diaryl Ether Non- Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.
  • ACS Publications. New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine.
  • PMC - NIH. The Chemically Elegant Proton Pump Inhibitors.

Sources

Application Note: Strategic Functionalization of 2-Hydroxy-5-methoxypyridine for High-Affinity Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Hydroxy-5-methoxypyridine (CAS: 10067-97-7), often existing as its tautomer 5-methoxy-2-pyridone , represents a critical pharmacophore in modern medicinal chemistry. Its structural duality allows it to serve as a precursor for both 2-alkoxypyridines (via O-alkylation) and N-alkyl-2-pyridones (via N-alkylation), as well as a gateway to 2-aryl-5-methoxypyridines via activation/cross-coupling sequences.

This application note provides a definitive guide to functionalizing this scaffold. We address the primary challenge—controlling tautomeric selectivity—and provide validated protocols for converting this building block into novel high-affinity ligands for kinase and GPCR targets.

Chemo-Structural Analysis: The Tautomer Challenge

Before initiating synthesis, researchers must recognize that this compound exists in a tautomeric equilibrium heavily favoring the 2-pyridone (lactam) form in the solid state and in polar solvents.

  • The Pyridone Form (N-H): Dominant in solution. Favors N-alkylation under basic conditions.

  • The Hydroxypyridine Form (O-H): Aromatic. Favors O-alkylation under specific conditions (e.g., Ag-salts or Mitsunobu).

Expert Insight: The 5-methoxy substituent is an Electron Donating Group (EDG). While it increases the electron density of the ring, making oxidative addition in Pd-catalyzed couplings slightly slower than in electron-deficient pyridines, it significantly enhances the solubility and metabolic stability of the resulting ligands compared to their lipophilic 5-H or 5-halo analogs.

Visualization: Tautomer-Dependent Synthetic Logic

TautomerLogic Scaffold This compound (Tautomeric Mixture) Pyridone 5-Methoxy-2-pyridone (Lactam Form) Scaffold->Pyridone Polar Solvents (DMSO, DMF) Hydroxyl This compound (Lactim Form) Scaffold->Hydroxyl Non-polar Gas Phase Chloro 2-Chloro-5-methoxypyridine (Suzuki Precursor) Scaffold->Chloro Deoxy-chlorination (POCl3) N_Alkyl N-Alkyl Pyridones (Kinase Acceptors) Pyridone->N_Alkyl Base (NaH, K2CO3) RX (SN2) O_Alkyl 2-Alkoxy Pyridines (Ether Linkers) Hydroxyl->O_Alkyl Mitsunobu or Ag2CO3/RX

Figure 1: The divergent reactivity profile of the 5-methoxypyridine scaffold.[1] Tautomeric control dictates the ligand outcome.

Strategic Pathway A: The Electrophilic Gateway (Chlorination)

To access biaryl ligands (common in drug discovery), the hydroxyl group must be converted into a leaving group. The synthesis of 2-chloro-5-methoxypyridine is the industry-standard activation step.

Protocol A1: Deoxy-chlorination

Objective: Synthesis of 2-chloro-5-methoxypyridine. Mechanism: Nucleophilic attack of the pyridone oxygen on phosphorus, followed by chloride displacement and aromatization.

  • Reagents:

    • Starting Material: this compound (1.0 eq)

    • Reagent: Phosphorus Oxychloride (

      
      ) (5.0 eq) - Acts as solvent and reagent.
      
    • Base (Optional): Quinoline (0.1 eq) - Catalyzes the reaction by buffering HCl.

  • Procedure:

    • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

      
       drying tube.
      
    • Addition: Charge the flask with the starting material. Carefully add

      
       at 0°C (exothermic). Add quinoline if using.
      
    • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot.

    • Quench (CRITICAL): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of excess

      
      .
      
    • Workup: Neutralize to pH 7–8 with saturated

      
       or 
      
      
      
      . Extract with Dichloromethane (DCM) (3x).
    • Purification: Dry organics over

      
      , concentrate, and purify via silica gel chromatography (0-10% EtOAc/Hexanes).
      
  • Expected Yield: 85–95%.

Protocol A2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 2-chloro-5-methoxypyridine with aryl boronic acids.

  • Reagents:

    • Halide: 2-Chloro-5-methoxypyridine (1.0 eq)

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2.0 M aq. solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine halide, boronic acid, and catalyst in a microwave vial or pressure tube.

    • Add solvent and aqueous base. Sparge with Argon for 5 mins.

    • Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

    • Filter through Celite, extract with EtOAc, and purify.

Strategic Pathway B: Site-Selective Alkylation

Direct alkylation of the scaffold offers a route to ether-linked ligands or N-functionalized pyridones.

Decision Matrix: N- vs. O-Alkylation[2]
ParameterFavors N-Alkylation (Pyridone)Favors O-Alkylation (Pyridine)
Base Alkali Carbonates (

,

), Hydrides (

)
Silver salts (

,

),

(kinetic)
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, Benzene, DCM)
Mechanism

(Thermodynamic control)

(Ag-assisted) or Mitsunobu
Ligand Type Kinase Inhibitor Core (Lactam)GPCR Ligand (Ether linkage)
Protocol B1: N-Selective Alkylation

Objective: Synthesis of N-substituted-5-methoxy-2-pyridones.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry DMF (0.2 M).

    • Add

      
       (2.0 eq). Stir at RT for 30 min to deprotonate.
      
    • Add Alkyl Halide (1.2 eq).

    • Stir at 60°C for 4-12 hours.

    • Note: If O-alkylation is observed as a minor byproduct, it can often be separated by chromatography (O-alkyl products are typically less polar than N-alkyl products).

Protocol B2: O-Selective Alkylation (Mitsunobu)

Objective: Synthesis of 2-alkoxy-5-methoxypyridines without silver salts.

  • Reagents:

    • Scaffold (1.0 eq)

    • Alcohol (R-OH) (1.2 eq)

    • Triphenylphosphine (

      
      ) (1.5 eq)
      
    • DIAD or DEAD (1.5 eq)

    • Solvent: THF (dry).

  • Procedure:

    • Cool the solution of Scaffold, Alcohol, and

      
       in THF to 0°C.
      
    • Add DIAD dropwise.

    • Allow to warm to RT and stir overnight.

    • Mechanism: The oxophilic phosphorus binds the pyridone oxygen (in its tautomeric form), activating it for displacement by the alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow start START: this compound decision Target Ligand Class? start->decision path1 Biaryl Scaffold decision->path1 Aryl Coupling path2 N-Alkyl Lactam decision->path2 Lactam Core path3 Alkoxy Pyridine decision->path3 Ether Linker step1a Activation: POCl3, 105°C (Yield: >85%) path1->step1a inter1 Intermediate: 2-Chloro-5-methoxypyridine step1a->inter1 step1b Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2 inter1->step1b step2 N-Alkylation: Cs2CO3, DMF, R-X path2->step2 step3 Mitsunobu: R-OH, PPh3, DIAD, THF path3->step3

Figure 2: Comprehensive synthetic workflow for ligand generation.

References

  • Preparation of 2-chloro-5-methylpyridine. European Patent Office, EP 0121320 A1. (Analogous protocol for chlorination of 5-substituted-2-hydroxypyridines). Link

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Application Guide. (General protocols for 2-halopyridine couplings). Link

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 2021. (Advanced methods for O-selectivity). Link

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate/Journal of Heterocyclic Chemistry. (Base/Solvent effects on tautomeric selectivity). Link

  • Medicinal Chemistry of the Pyridine Scaffold. BenchChem Application Notes. (Review of pyridine pharmacophores). Link

Sources

Application Notes and Protocols for the Electrophilic Halogenation of 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Halogenated pyridine scaffolds are foundational components in modern medicinal chemistry and drug development. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them invaluable intermediates for creating complex molecular architectures. Specifically, derivatives of 2-hydroxy-5-methoxypyridine are sought after for their structural resemblance to biological nucleobases and their utility in synthesizing targeted therapeutics, including inhibitors for enzymes like DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1]

This document provides a comprehensive guide to the experimental procedures for the selective halogenation of this compound. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles that govern these transformations. The protocols herein are designed to be self-validating, offering researchers a reliable foundation for synthesizing chlorinated, brominated, and iodinated derivatives of this key heterocyclic building block.

Section 1: Mechanistic Rationale and Regioselectivity

The halogenation of this compound is a classic example of electrophilic aromatic substitution (EAS). The pyridine ring, while generally considered electron-deficient, is potently activated by the presence of the hydroxyl (-OH) and methoxy (-OCH3) substituents.

1.1 Tautomerism and Reactivity: 2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. In aqueous or polar solvents, the pyridone tautomer is significantly favored.[2] This is crucial because the 2-pyridone form is highly activated towards electrophilic attack, behaving more like a substituted phenoxide ion than a deactivated pyridine.[2] The electron-donating character of the amide within the ring system enhances the nucleophilicity of the carbon atoms.

1.2 Directing Effects and Regioselectivity: The hydroxyl group at the C2 position and the methoxy group at the C5 position are both powerful ortho-, para-directing activators.

  • The C2-hydroxyl group strongly activates the C3 (ortho) and C6 (para) positions.

  • The C5-methoxy group activates the C4 (ortho) and C6 (para) positions.

The combined influence of these groups leads to a high degree of electron density at the C3 and C6 positions, making them the most probable sites for electrophilic attack. Experimental evidence on similarly substituted pyridones suggests that halogenation occurs preferentially at the positions ortho and para to the activating hydroxyl/amide group. For this substrate, the C3 position is ortho to the C2-hydroxyl and meta to the C5-methoxy group, making it a highly likely site for substitution.

1.3 The Role of N-Halosuccinimides: For the selective and mild halogenation of activated heterocycles, N-halosuccinimides (NXS) are the reagents of choice.[3][4]

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • N-Iodosuccinimide (NIS)

These reagents provide a source of electrophilic halogen (Cl⁺, Br⁺, I⁺) due to the polarization of the nitrogen-halogen bond by the adjacent electron-withdrawing succinimide carbonyl groups.[4] This allows the reaction to proceed under controlled conditions, often at room temperature, minimizing the formation of byproducts that can occur with harsher reagents like diatomic halogens (e.g., Br₂).[5][6]

Section 2: General Experimental Workflow

The overall procedure for the halogenation of this compound follows a consistent and logical workflow, which can be adapted for chlorination, bromination, or iodination by selecting the appropriate N-halosuccinimide.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis start Dissolve this compound in appropriate solvent (e.g., DMF, CH3CN) add_nxs Slow, portion-wise addition of N-Halosuccinimide (NCS, NBS, or NIS) start->add_nxs In reaction vessel stir Stir at controlled temperature (e.g., 0°C to RT) add_nxs->stir monitor Monitor reaction progress (TLC Analysis) stir->monitor quench Quench reaction (e.g., with H2O or Na2S2O3) monitor->quench Upon completion extract Extract with organic solvent (e.g., EtOAc, DCM) quench->extract wash Wash organic layer (H2O, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify crude product (Recrystallization or Column Chromatography) dry->purify char Characterize final product (NMR, MS, MP) purify->char

Sources

Application Note: Tuning Iridium(III) Photosensitizers with 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-Hydroxy-5-methoxypyridine (CAS: 100677-85-4 / 51035-36-6 isomer dependent) as a critical ancillary ligand in the synthesis of cyclometalated Iridium(III) photosensitizers (PS).

While traditional photosensitizers (e.g., Porphyrins) suffer from aggregation and slow clearance, Iridium(III) complexes offer tunable triplet states and high singlet oxygen (


) quantum yields. The incorporation of the 5-methoxy-substituted pyridin-2-olate ligand serves two specific mechanistic functions:
  • HOMO Destabilization: The electron-donating methoxy group (

    
    ) raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and red-shifting the absorption profile toward the therapeutic window.
    
  • Solubility Enhancement: The methoxy moiety disrupts

    
    -
    
    
    
    stacking typical of planar aromatic systems, improving solubility in physiological media.

Chemical Background & Mechanism[1][2][3]

Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. In solution, the pyridone form typically predominates. However, for coordination to Iridium(III), the molecule must be deprotonated to form the 5-methoxy-2-pyridinate anion , which acts as a bidentate


-donor ligand.
Electronic Tuning (The "Trans Effect")

In the target complex


, where 

is a cyclometalating ligand (e.g., 2-phenylpyridine) and

is our 5-methoxy-2-pyridinate:
  • The Nitrogen of the pyridinate coordinates trans to the Phenyl ring of the

    
     ligand.
    
  • The Oxygen coordinates trans to the Pyridine ring of the

    
     ligand.
    
  • Result: The strong

    
    -donating capability of the anionic oxygen, combined with the electron-donating 5-methoxy group, increases electron density at the metal center, facilitating Metal-to-Ligand Charge Transfer (MLCT).
    

Experimental Workflow

Materials Required
ReagentRolePurity / Grade
This compound Ancillary Ligand>97% (HPLC)
Iridium(III) chloride hydrateMetal Source99.9% (Trace Metals Basis)
2-Phenylpyridine (ppy)Cyclometalating Ligand>98%
2-EthoxyethanolSolventReagent Grade
Potassium Carbonate (

)
BaseAnhydrous, Granular
Dichloromethane (DCM)Extraction SolventHPLC Grade
Workflow Diagram (DOT)

G IrCl3 IrCl3 · xH2O Step1 Reflux (110°C, 24h) Solvent: 2-Ethoxyethanol/H2O IrCl3->Step1 Ligand_CN 2-Phenylpyridine (C^N Ligand) Ligand_CN->Step1 Dimer Chloro-Bridged Dimer [Ir(ppy)2(μ-Cl)]2 Step1->Dimer Precipitation Step2 Ligand Exchange (90°C, 12h) Solvent: 2-Ethoxyethanol Dimer->Step2 Ligand_Anc This compound (Ancillary Ligand) Ligand_Anc->Step2 Base K2CO3 (Base) Base->Step2 Deprotonation Product Target Photosensitizer [Ir(ppy)2(5-OMe-pyridinate)] Step2->Product Purification

Figure 1: Synthetic pathway for the heteroleptic Iridium(III) complex utilizing this compound.

Detailed Protocols

Protocol A: Synthesis of the Chloro-Bridged Dimer

Note: This is the precursor step. If the dimer is commercially available, skip to Protocol B.

  • Dissolution: In a 50 mL round-bottom flask, dissolve

    
     (1.0 mmol) and 2-phenylpyridine (2.2 mmol) in a mixture of 2-ethoxyethanol and water (3:1 v/v, 15 mL).
    
  • Reflux: Nitrogen purge the flask for 10 minutes. Heat the mixture to reflux (

    
    ) for 24 hours under inert atmosphere.
    
  • Precipitation: Cool to room temperature. Add 10 mL of water. A yellow precipitate will form.

  • Filtration: Filter the solid, wash with water (

    
     mL) and hexane (
    
    
    
    mL) to remove unreacted ligand.
  • Drying: Dry the yellow solid in a vacuum oven at

    
     overnight.
    
    • Yield Expectation: 70-80%.

Protocol B: Ancillary Ligand Exchange (The Core Application)

This step installs the this compound.

  • Charge: In a 25 mL round-bottom flask, combine:

    • Chloro-bridged Dimer (from Protocol A): 0.1 mmol

    • This compound : 0.25 mmol (2.5 eq)

    • Potassium Carbonate (

      
      ): 1.0 mmol (10 eq)
      
    • Solvent: 2-Ethoxyethanol (10 mL)

  • Reaction: Heat the mixture to

    
     under 
    
    
    
    atmosphere for 12–16 hours.
    • Observation: The suspension should clear and the color will shift (typically from yellow to yellow-orange or orange-red depending on the exact electronic environment).

  • Work-up:

    • Cool to room temperature.[1]

    • Remove solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in DCM (20 mL).

    • Wash with water (

      
       mL) to remove inorganic salts (
      
      
      
      , excess
      
      
      ).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via column chromatography on silica gel.
    
    • Eluent: DCM:Methanol (98:2 to 95:5 gradient).

  • Isolation: Collect the emissive fraction, concentrate, and recrystallize from DCM/Hexane.

Characterization & Validation Criteria

To ensure the protocol was successful, verify the following Critical Quality Attributes (CQAs):

TechniqueExpected ObservationMechanistic Reason
1H NMR Disappearance of OH/NH signal (>11 ppm)Confirmation of deprotonation and coordination.
1H NMR Upfield shift of protons adjacent to NShielding effect due to metal coordination.
UV-Vis MLCT band appearance (350-450 nm)Metal-to-Ligand Charge Transfer enabled by the complex.
HR-MS Molecular Ion

or

Confirmation of heteroleptic ligation (Dimer cleavage).
Singlet Oxygen Generation Assay (Functional Validation)

To confirm utility as a photosensitizer:

  • Dissolve the complex (10

    
    M) in air-saturated methanol containing 1,3-diphenylisobenzofuran (DPBF)  (50 
    
    
    
    M).
  • Irradiate with a 450 nm LED.

  • Monitor the decrease in DPBF absorbance at 410 nm over time.

  • Success Criteria: A linear decrease in DPBF absorbance indicates efficient

    
     generation.
    

Troubleshooting Guide

Problem: Low Yield / Recovery of Starting Material (Dimer).

  • Cause: Incomplete deprotonation of the this compound.

  • Solution: Ensure

    
     is anhydrous and ground into a fine powder. Increase base equivalents to 15 eq.
    

Problem: Product is unstable on Silica Column.

  • Cause: Acidic silica sites may protonate the pyridinate ligand, causing dissociation.

  • Solution: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidic sites before loading the sample.

References

  • Mechanism of Ir(III) Cyclometalation: Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes. Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link

  • Ancillary Ligand Tuning in PDT: Guan, R., et al. (2023). Iridium(III) complexes as therapeutic agents for cancer treatment. Chemical Society Reviews. Link

  • Tautomerism of 2-Hydroxypyridines: Forlani, L., et al. (2012). Tautomerism of Hydroxy Pyridine. ChemTube3D. Link

  • Electronic Effects in Photosensitizers: Huang, H., et al. (2021). Rational design of iridium(III) complexes for photodynamic therapy. Coordination Chemistry Reviews. Link

  • General Synthesis of Heteroleptic Iridium Complexes: Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704-1711. Link

Sources

Application Note: Strategic Derivatization of 2-Hydroxy-5-methoxypyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chameleon" Scaffold

In modern drug discovery, 2-hydroxy-5-methoxypyridine (often interchangeable with 5-methoxy-2-pyridone ) represents a "privileged scaffold." Its structural utility lies in its duality: it can serve as a bioisostere for amides, phenyl rings, or phenols, while the 5-methoxy group provides a specific handle for metabolic stability and hydrogen bond acceptance.

However, this molecule presents a classic "chameleon" challenge due to lactam-lactim tautomerism . The equilibrium between the aromatic 2-hydroxypyridine (lactim) and the non-aromatic 2-pyridone (lactam) dictates the success of derivatization.

  • The Lactam Form (2-Pyridone): Predominates in solid state and polar solvents. It is the gateway to N-functionalized libraries (e.g., kinase inhibitors, GPCR ligands).

  • The Lactim Form (2-Hydroxypyridine): Often the reactive species for O-alkylation or, more critically, the precursor for C-2 activation (halogenation) to enable Suzuki-Miyaura couplings.

This guide provides a divergent workflow to access both chemical spaces selectively.

Strategic Derivatization Logic

The derivatization strategy is a "Fork in the Road." You must decide early whether to target the nitrogen (N1) for diversity or the carbon (C2) for core expansion.

Diagram 1: Tautomeric Equilibrium & Reactive Nodes

Tautomerism Lactam Lactam Form (5-Methoxy-2-pyridone) Major Species in Solution Lactim Lactim Form (this compound) Minor Species Lactam->Lactim  Equilibrium   N_Alk Target: N-Alkylation (Library Generation) Lactam->N_Alk  Base/Electrophile   C_Act Target: C-2 Activation (Chlorination -> Suzuki) Lactim->C_Act  POCl3  

Figure 1: The tautomeric equilibrium dictates the synthetic pathway. Polar solvents stabilize the Lactam (blue), favoring N-alkylation. Dehydrating halogenation agents trap the Lactim (red) as the 2-halo derivative.

Protocol A: Scaffold Activation (The "Lactim" Route)

Objective: Convert this compound to 2-chloro-5-methoxypyridine . Why: The hydroxyl group is a poor leaving group. Converting it to a chloride activates the C2 position for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl rings.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Phosphoryl chloride (POCl3) (Excess, solvent/reagent)

  • Catalyst (Optional): DMF (cat. 2-3 drops) - Forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Quench: Crushed ice/Water, sat. NaHCO3.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), place this compound (e.g., 1.0 g).

  • Addition: Carefully add POCl3 (5.0 mL) at room temperature. Caution: POCl3 is corrosive and reacts violently with moisture.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Work-up (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3 (use a good trap!).

    • Quenching: Pour the oily residue slowly onto crushed ice with vigorous stirring. Exothermic!

    • Neutralize with sat. NaHCO3 until pH ~7-8.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO4 and concentrate.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Validation Data:

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH/OH singlet (>11 ppm). The aromatic protons at C3, C4, C6 will shift downfield due to the electron-withdrawing Cl.

Protocol B: N-Diversification (The "Lactam" Route)

Objective: Selective N-alkylation to generate a library of 5-methoxy-2-pyridone derivatives. Challenge: Ambident nucleophilicity (N vs. O attack). Solution: Use of "Soft" bases and polar aprotic solvents favors the thermodynamic N-alkyl product over the kinetic O-alkyl (imidate) product.

Reagent Selection Table
ComponentChoiceRationale
Base Cs2CO3 or K2CO3Alkali metal carbonates favor N-alkylation via the thermodynamic salt.
Solvent DMF or DMSOPolar aprotic solvents dissociate the ion pair, leaving the Nitrogen lone pair available.
Electrophile Alkyl Halides (R-Br, R-I)Primary halides give high N-selectivity. Secondary halides may increase O-alkylation risk.[1]
Avoid Ag2CO3 / Ag saltsSilver salts coordinate the halide, favoring O-alkylation (Lactim ether).
Step-by-Step Methodology
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2CO3 (2.0 eq). Stir at room temperature for 30 mins. The suspension ensures complete formation of the pyridone anion.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Note: Higher temperatures (>100°C) may degrade the methoxy group or cause O-to-N rearrangement, but 60°C is usually sufficient.

  • Work-up: Dilute with water (5x volume). If the product precipitates, filter it (ideal for libraries). If not, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or Prep-HPLC.

Protocol C: C-C Coupling (Suzuki-Miyaura)

Objective: Coupling the 2-chloro-5-methoxypyridine (from Protocol A) with Aryl Boronic Acids.

Workflow Diagram

Suzuki Start 2-Chloro-5-methoxypyridine (From Protocol A) Reagents Aryl Boronic Acid (1.5 eq) Pd(dppf)Cl2 (5 mol%) K2CO3 (2M aq) Start->Reagents Condition Dioxane/Water (4:1) 90°C, 12h Reagents->Condition Product 2-Aryl-5-methoxypyridine (Screening Candidate) Condition->Product

Figure 2: Standard Suzuki coupling workflow for C2-arylation.

Methodology
  • Mix: In a microwave vial or pressure tube, combine 2-chloro-5-methoxypyridine (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent: Add 1,4-Dioxane and 2M aq. K2CO3 (4:1 ratio). Degas with Nitrogen for 5 mins.

  • Heat: 90°C (oil bath) or 120°C (Microwave, 30 mins).

  • Filter: Pass through a Celite pad to remove Pd black.

Quality Control & Troubleshooting

QC Specifications for Screening
  • Purity: >95% by LC-MS (UV 254 nm).

  • Identity: Confirmed by 1H NMR.

    • N-Alkyl vs O-Alkyl Distinction: N-alkyl protons typically appear at 3.5–4.5 ppm. O-alkyl protons (if formed) are more deshielded (4.0–5.0 ppm). Furthermore, the C=O carbonyl carbon in 13C NMR (~160-165 ppm) confirms the Pyridone form.

  • Solubility: Dissolve stocks in 100% DMSO at 10 mM. If precipitation occurs, sonicate at 40°C.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Chlorination Incomplete reaction or hydrolysis during quench.Ensure anhydrous conditions initially. Quench POCl3 very slowly into ice; do not let the mixture overheat.
O-Alkylation Observed "Hard" electrophile or wrong base.Switch to Cs2CO3 in DMF. Avoid Ag salts. Increase temperature to encourage thermodynamic rearrangement to N-isomer.
De-methylation Harsh acidic conditions.The 5-methoxy group is an ether; avoid strong Lewis acids (e.g., BBr3) unless deprotection is intended.

References

  • Privileged Scaffolds: Zhang, Y., & Pike, A. (2021).[2][3] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[2] Link

  • Tautomerism: Wang, N., et al. (2024).[4] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones.[1][4] The Journal of Organic Chemistry, 89, 3657-3665.[4] Link

  • N-Alkylation Selectivity: Li, Z., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.[5] The Journal of Organic Chemistry, 83(11), 6178–6185. Link

  • Biological Relevance: Cui, Z., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 466. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-5-methoxypyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 2-Hydroxy-5-methoxypyridine via recrystallization. It is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative.

Introduction

This compound, also known as 6-methoxypyridin-3-ol, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[3] This guide addresses common challenges encountered during the recrystallization of this compound, providing scientifically grounded solutions and practical protocols.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₇NO₂[4]
Molecular Weight 125.13 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in polar solvents (e.g., water, alcohols)[2]
IUPAC Name 6-methoxypyridin-3-ol[4]
CAS Number 51834-97-0[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Question 1: My crude this compound is not dissolving completely in the hot solvent. What should I do?

Answer: This issue typically points to two possibilities: either an insufficient volume of solvent is being used, or an inappropriate solvent has been selected.

  • Insufficient Solvent: The principle of recrystallization requires using a minimum of near-boiling solvent to dissolve the solute.[5] If the compound is not dissolving, add small aliquots of the hot solvent sequentially, allowing the mixture to return to a boil after each addition, until the solid is fully dissolved.[6] Avoid adding a large excess of solvent, as this will significantly reduce your percent recovery.[5]

  • Inappropriate Solvent: If a large volume of boiling solvent is required to dissolve a small amount of your compound, the solvent is likely a poor choice. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3][7] Given that this compound is soluble in polar solvents like water and alcohols due to its hydroxyl group, consider these as starting points.[2] If it is too soluble in a particular solvent at room temperature, that solvent is not suitable.

Question 2: An oil has formed instead of crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is a common problem when the boiling point of the solvent is too high or when the solution is cooled too rapidly.

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling favors oil formation over crystal lattice growth.[3]

  • Induce Crystallization: If the solution is supersaturated, crystallization may need to be induced.[5] Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of pure this compound to the cooled solution.

  • Re-evaluate Solvent Choice: If oiling out persists, the chosen solvent may be unsuitable. Try re-dissolving the oil in a small amount of a solvent in which it is highly soluble, then add a second "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy. Heat the mixture until it is clear again and then allow it to cool slowly.

Question 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are my options?

Answer: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at that temperature.[5]

  • Induce Crystallization: As mentioned above, scratching the inner wall of the flask with a glass rod or adding a seed crystal are the primary methods to initiate crystallization.

  • Reduce Solvent Volume: It is possible that too much solvent was added initially.[5] Gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, as this can cause the impurities to precipitate along with the product. Once the volume is reduced, allow the solution to cool slowly again.

  • Increase Cooling Time/Lower Temperature: Ensure the solution has had adequate time to cool. If an ice-water bath is insufficient, a dry ice/acetone bath can be used for lower temperatures, provided the solvent will not freeze.

Question 4: My final product has a low yield. What are the most likely causes?

Answer: Low yield is a frequent issue in recrystallization and can stem from several procedural missteps.

  • Excessive Solvent Usage: Using too much solvent is the most common reason for poor yield, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[5]

  • Premature Crystallization: Loss of product can occur if crystallization happens prematurely during a hot filtration step (if performed). Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[8]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.[5] Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization: Not allowing sufficient time for the solution to cool and for crystallization to complete will leave product in the solution.

Question 5: How can I prevent premature crystallization during hot filtration?

Answer: Premature crystallization in the funnel stem is a common problem when removing insoluble impurities. To prevent this:

  • Use a Stemless or Short-Stem Funnel: This minimizes the surface area where cooling and crystallization can occur.[8]

  • Pre-heat the Apparatus: Keep the solution at or near its boiling point during filtration. Heat the filtration funnel (e.g., with steam or in an oven) and the receiving flask containing a small amount of boiling solvent to keep the system hot.[8]

  • Filter in Small Portions: Add the hot solution to the funnel in small batches to prevent it from cooling down significantly during the process.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: Based on its chemical structure, which includes a polar hydroxyl group, polar solvents are the best choice.[2] A good starting point would be to test solvents like water, ethanol, or isopropanol. The principle of "like dissolves like" suggests that these solvents will effectively dissolve the compound at elevated temperatures.[9][10] A solvent mixture, such as ethanol/water, can also be highly effective for achieving the desired solubility profile.

Q2: What are the likely impurities in crude this compound?

A2: Impurities often consist of unreacted starting materials, by-products from the synthesis, or degradation products.[11] For instance, if synthesized from a pyridine derivative via nucleophilic substitution, residual starting material could be a primary impurity. Without a specific synthesis route, common impurities in related pyridine syntheses can include isomers or related pyridine compounds formed through side reactions.[12]

Q3: How do I confirm the purity of my recrystallized product?

A3: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities will depress and broaden the melting point range. For a more quantitative assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Q4: What safety precautions should I take when handling this compound?

A4: According to safety data, this compound may cause skin, eye, and respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before beginning any experiment.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The optimal solvent and volumes should be determined through small-scale preliminary tests.

  • Solvent Selection:

    • Place approximately 20-30 mg of the crude this compound into a small test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. Observe the solubility. The compound should be sparingly soluble or insoluble.

    • Gently heat the test tube in a water bath. The compound should dissolve completely.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. A good yield of crystals should form. If so, this is a suitable solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected recrystallization solvent, just enough to cover the solid.

    • Heat the mixture to a gentle boil on a hot plate while stirring.

    • Add more hot solvent in small portions until the solid just dissolves completely.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[5]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help dry them.

    • Transfer the crystals to a watch glass, break up any large clumps, and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Purity and Yield Assessment:

    • Once the crystals are completely dry, weigh them to calculate the percent recovery.

    • Determine the melting point of the purified product and compare it to the literature value.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Cool slowly to room temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly Yes insoluble_impurities Insoluble Impurities (Discarded) hot_filtration->insoluble_impurities No ice_bath Cool in ice bath to maximize precipitation cool_slowly->ice_bath vacuum_filtration Collect crystals via vacuum filtration ice_bath->vacuum_filtration wash Wash with minimal ice-cold solvent vacuum_filtration->wash mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor dry Dry the crystals wash->dry end_product Pure Product: Assess yield and purity dry->end_product

Caption: Workflow for the purification of this compound.

References

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • University of California, Irvine. (n.d.). Recrystallization.
  • BenchChem. (n.d.). 2-Hydroxy-5-methylpyridine: Your Key to Advanced Synthesis.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • CymitQuimica. (n.d.). CAS 51834-97-0: 2-Methoxy-5-hydroxypyridine.
  • PubChem. (n.d.). 5-Hydroxy-2-methoxypyridine.
  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine synthesis.
  • Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 705-15-7 2'-Hydroxy-5'-methoxyacetophenone Impurity.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Research Square. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine.
  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Sigma-Aldrich. (n.d.). 5-Hydroxy-2-methylpyridine.
  • Google Patents. (n.d.). HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methylpyridine.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ChemicalBook. (2025). 2-Hydroxy-5-methylpyridine - Safety Data Sheet.

Sources

troubleshooting guide for 2-Hydroxy-5-methoxypyridine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxy-5-methoxypyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is giving a mixture of products. What is the fundamental chemistry I need to understand?

The most critical concept to grasp when working with this compound is its tautomerism. It exists in a dynamic equilibrium between the aromatic hydroxy form and the non-aromatic, but often more stable, pyridone form.[1][2] This equilibrium is the root cause of many selectivity issues in reactions.

The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[2]

  • Non-polar solvents (e.g., cyclohexane, chloroform) tend to favor the 2-hydroxy tautomer.

  • Polar, protic solvents (e.g., water, ethanol) strongly favor the 2-pyridone tautomer due to better solvation of the more polar pyridone structure and intermolecular hydrogen bonding.[1][2]

Understanding this duality is the first step in troubleshooting, as the hydroxy form reacts differently than the pyridone form.

Tautomerism cluster_hydroxy This compound (Favored in Non-polar Solvents) cluster_pyridone 5-Methoxy-2(1H)-pyridone (Favored in Polar Solvents) Hydroxy Pyridone Hydroxy->Pyridone Equilibrium

Caption: Tautomeric equilibrium of this compound.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Question: "I'm trying to alkylate my this compound, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?"

Causality: This is a classic problem stemming from the compound's tautomerism. The deprotonated intermediate (the pyridinate/pyridoxide anion) is an ambident nucleophile, meaning it can be attacked by an electrophile (your alkylating agent) at either the nitrogen or the oxygen atom.[3] The outcome is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and reaction conditions.

  • O-Alkylation (Kinetic Control): The oxygen anion is "harder" and has a higher charge density. It reacts faster with "hard" electrophiles (e.g., alkyl sulfates, acyl chlorides). This pathway is often favored under conditions that do not allow for equilibrium, such as lower temperatures.

  • N-Alkylation (Thermodynamic Control): The N-alkylated pyridone is often the more thermodynamically stable product.[4] The nitrogen is a "softer" nucleophile and reacts preferentially with "soft" electrophiles (e.g., alkyl iodides). Conditions that allow for equilibration (higher temperatures, longer reaction times) often favor this product.

Troubleshooting Workflow & Solutions

Caption: Decision tree for controlling N- vs. O-alkylation.

Detailed Protocols:

  • Protocol for Selective N-Alkylation:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add this compound (1.0 eq.) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

    • Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Quench the reaction carefully by adding saturated aq. NH4Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.

  • Protocol for Selective O-Alkylation:

    • Suspend this compound (1.0 eq.) and silver(I) carbonate (Ag2CO3, 1.5 eq.) in a non-polar solvent like toluene.

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.).

    • Heat the mixture to 60-80 °C and stir for 12-24 hours, protecting from light.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Filter the mixture through a pad of Celite to remove silver salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Issue 2: Failure of Palladium Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: "My Suzuki coupling reaction with this compound is not working. The starting material is either recovered or I see decomposition."

Causality: Hydroxyl groups on aromatic rings are notoriously poor leaving groups for palladium-catalyzed cross-coupling reactions. The C-O bond is strong and the hydroxyl proton can interfere with the catalytic cycle. To make the reaction feasible, the hydroxyl group must first be converted into an excellent leaving group, most commonly a trifluoromethanesulfonate (triflate, -OTf).[5]

Workflow: Two-Step Cross-Coupling Strategy

Suzuki_Workflow Start 2-Hydroxy-5- methoxypyridine Triflate 5-Methoxy-pyridin-2-yl trifluoromethanesulfonate Start->Triflate Step 1: Triflation Tf2O or PhNTf2, Base (Pyridine, Et3N) Product Coupled Product Triflate->Product Step 2: Suzuki Coupling Ar-B(OH)2, Pd Catalyst, Ligand, Base (K2CO3)

Caption: Required two-step workflow for Suzuki coupling.

Troubleshooting & Protocols:

  • Step 1: Triflation - Common Problems & Solutions

    • Problem: Reaction is sluggish or incomplete.

      • Cause: Base may be too weak or wet. The triflating agent may have degraded.

      • Solution: Use a stronger, non-nucleophilic base like triethylamine or pyridine in an anhydrous solvent (CH2Cl2, THF). Ensure your triflic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) is fresh.[5] Run the reaction at 0 °C to -78 °C to minimize side reactions.

    • Problem: Product decomposition (darkening of reaction mixture).

      • Cause: Reaction may be too warm, or the base may be promoting side reactions.

      • Solution: Maintain low temperatures. Add the triflating agent slowly to the solution of the pyridine and base.

  • Protocol for Triflation:

    • Dissolve this compound (1.0 eq.) in anhydrous CH2Cl2 under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq.) followed by the slow, dropwise addition of triflic anhydride (1.2 eq.).

    • Stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aq. NaHCO3 solution.

    • Separate the layers, and extract the aqueous layer with CH2Cl2.

    • Combine organic layers, wash with brine, dry over MgSO4, and concentrate. The crude triflate is often used directly in the next step after a quick filtration through a short plug of silica.

  • Step 2: Suzuki Coupling - Common Problems & Solutions

    • Problem: Low yield or no reaction.

      • Cause: Catalyst inhibition or slow transmetalation. The nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting its catalytic activity.[6] 2-Pyridyl boronates and triflates can also exhibit slow transmetalation.[6][7]

      • Solution: Use a suitable ligand that promotes the desired catalytic cycle, such as SPhos or XPhos. Use a robust base like K2CO3 or Cs2CO3. Ensure your boronic acid is of high quality, as they can be prone to protodeboronation.[6]

Issue 3: Purification and Handling Difficulties

Question: "I'm having trouble purifying my product. It streaks badly on silica gel, or it's difficult to crystallize."

Causality: this compound and its pyridone tautomer are polar and capable of hydrogen bonding. This can lead to strong interactions with the acidic surface of silica gel, causing significant tailing or streaking during column chromatography.[8][9] Products that are "oily" or refuse to crystallize often do so due to persistent impurities or being cooled too quickly.[8]

Solutions and Best Practices:

  • Chromatography:

    • TLC Analysis: Before running a column, spot your compound on a TLC plate and let it sit for 30 minutes before eluting to check for decomposition on silica.[8]

    • Mobile Phase Modifier: To reduce streaking of basic compounds on silica, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent.[8] This neutralizes the acidic sites on the silica gel.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[8] For very polar compounds, reversed-phase (C18) chromatography may be a better option.[10]

  • Crystallization ("Oiling Out"):

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling promotes oiling.[8]

    • Induce Nucleation: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed" crystal of the pure compound, if available, is also highly effective.[8]

    • Solvent System: Ensure you are using an appropriate solvent system. The ideal crystallization solvent dissolves the compound when hot but not when cold. You may need to use a binary solvent system (e.g., Ethyl Acetate/Hexanes, Methanol/Water) to achieve this.

Data & Properties Summary

PropertyValueSource
Molecular Formula C6H7NO2[11]
Molecular Weight 125.13 g/mol [11]
Appearance Off-white to faint yellow crystalline solid[12]
Solubility Soluble in polar solvents like water and alcohols[12]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[11]

References

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides . The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2-Hydroxypyridine-Tautomerism . ChemTube3D. [Link]

  • Selective N-Alkylation of 2-Pyridones . Synfacts. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters . Organic Chemistry Portal. [Link]

  • 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations . ResearchGate. [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide . Chemistry Stack Exchange. [Link]

  • Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for producing 2-hydroxy-5-methylpyridine.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation . ResearchGate. [Link]

  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study . PMC. [Link]

  • 2-Methyl-5-hydroxypyridine . PubChem. [Link]

  • 5-Hydroxy-2-methoxypyridine . PubChem. [Link]

  • Cross‐coupling of Aryl Triflates . ResearchGate. [Link]

  • 2-Hydroxy-5-methylpyridine . PubChem. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water . Organic Letters. [Link]

  • Pyridine N-Oxides . Baran Lab, Scripps Research. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][13]-Fused Indole Heterocycles . ACS Publications. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions . ResearchGate. [Link]

  • Pyridine N-oxide . Organic Syntheses. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . NIH National Library of Medicine. [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions . ResearchGate. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview . Master Organic Chemistry. [Link]

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates . NIH National Library of Medicine. [Link]

  • Recent trends in the chemistry of pyridine N-oxides . Arkivoc. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters . ChemRxiv. [Link]

  • A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Separation, purification and identification of the components of a mixture . Royal Society of Chemistry. [Link]

  • Investigation of conditions for the cross coupling . ResearchGate. [Link]

  • For highly polar compound, how to do the purification? . ResearchGate. [Link]

  • Purification of strong polar and basic compounds . Reddit. [Link]

  • Synthesis of N-oxides of pyridines and related compounds . Organic Chemistry Portal. [Link]

Sources

Technical Guide: Synthesis & Impurity Control for 2-Hydroxy-5-methoxypyridine (5-Methoxy-2-pyridone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Pyridone

Synthesizing 2-Hydroxy-5-methoxypyridine (CAS: 51039-84-0) often frustrates researchers not because the chemistry is complex, but because it is sensitive. The molecule exists in a tautomeric equilibrium heavily favoring the 5-methoxy-2-pyridone form in solution and solid state.

Common failure modes are not usually total reaction failure, but rather:

  • Unintended Demethylation: Loss of the 5-methoxy group under acidic conditions, yielding 2,5-dihydroxypyridine (hydroquinone analog).

  • Azo-Dimerization: Formation of colored "tars" during diazotization.

  • Tautomeric Confusion: Misinterpretation of NMR/Melting Point data leading to unnecessary repurification.

This guide details two validated protocols (Diazotization and Alkaline Hydrolysis) with specific engineering controls to prevent these byproducts.

Critical Control Points & Reaction Pathways

The following diagram illustrates the synthesis pathways and the specific "Danger Zones" where byproducts are generated.

G SM_Amino Start: 2-Amino- 5-methoxypyridine Inter_Diazo Intermediate: Diazonium Salt (Unstable >5°C) SM_Amino->Inter_Diazo NaNO2, H2SO4 < 5°C SM_Chloro Start: 2-Chloro- 5-methoxypyridine Target TARGET: 5-Methoxy-2-pyridone (Tautomer) SM_Chloro->Target KOH, t-BuOH Reflux Byprod_RingOpen Byproduct C: Ring Opening (Harsh Base) SM_Chloro->Byprod_RingOpen Extreme Heat No Alcohol Inter_Diazo->Target H2O, Warm (Controlled) Byprod_Dimer Byproduct B: Azo-Dimers (Tars) (Via Coupling) Inter_Diazo->Byprod_Dimer Temp >10°C or pH > 2 Byprod_Demethyl Byproduct A: 2,5-Dihydroxypyridine (Via Acid Hydrolysis) Target->Byprod_Demethyl

Figure 1: Reaction network showing the primary synthesis routes (Blue) and the deviation points leading to critical byproducts (Red/Dashed).[1][2][3]

Protocol A: Diazotization of 2-Amino-5-methoxypyridine

Best for: Small scale (<50g), when the amino precursor is readily available.

The Mechanism & Risk

This reaction proceeds via the in situ generation of a diazonium salt followed by nucleophilic attack by water.

  • Risk: The 5-methoxy group is an electron-donating group (EDG). While it activates the ring, it also makes the ether linkage susceptible to cleavage by strong acids (e.g., 95%

    
     or HBr), especially if the reaction exotherms.
    
Validated Protocol
  • Dissolution: Dissolve 2-amino-5-methoxypyridine (1.0 eq) in 10-15%

    
      (aq).
    
    • Note: Do NOT use concentrated

      
      . High acidity + heat = Demethylation (Byproduct A).
      
  • Cryogenic Control: Cool the solution to 0–5 °C . This is non-negotiable.

  • Diazotization: Add

    
     (1.1 eq) solution dropwise.
    
    • Checkpoint: The internal temp must not rise above 5 °C. If it does, the diazonium salt decomposes into radical species, leading to azo-tars (Byproduct B).

  • Hydrolysis: Stir at 0 °C for 30 mins, then allow to warm to room temperature (20–25 °C) naturally.

    • Optimization: For cleaner conversion, some protocols suggest adding the cold diazonium solution into a separate vessel of hot water (60 °C). This ensures rapid hydrolysis over coupling.

  • Workup: Neutralize with solid

    
     to pH 6–7. Extract with DCM or EtOAc.
    
Troubleshooting Guide (Protocol A)
SymptomProbable CauseCorrective Action
Black/Red Tar formation Azo-Coupling: The diazonium intermediate reacted with unreacted amine or the product itself.1. Maintain T < 5°C during addition.2. Acidify further (pH < 1) during diazotization to protonate the amine (preventing it from acting as a nucleophile).
Product is water-soluble / Low Yield Over-acidification: Pyridones are amphoteric. At very low pH, they form salts.Neutralize carefully to the isoelectric point (approx pH 6-7) before extraction. Use continuous extraction if yield is low.
NMR shows loss of -OCH3 (singlet ~3.8 ppm) Ether Cleavage: Acid concentration was too high or reaction was refluxed in acid.Use dilute

(<20%). Avoid HBr or HI entirely.

Protocol B: Alkaline Hydrolysis of 2-Chloro-5-methoxypyridine

Best for: Scale-up (>100g), avoiding diazonium hazards.

The Mechanism & Risk

Nucleophilic aromatic substitution (


) of the chloride by hydroxide.
  • Risk: 2-chloropyridines are deactivated. Standard hydrolysis (NaOH/H2O) often fails or requires extreme temps that degrade the methoxy group.

Validated Protocol (The "Tert-Butanol" Effect)

Using a tertiary alcohol acts as a phase transfer catalyst and solvent that stabilizes the transition state, significantly boosting yield compared to water alone.

  • Mixture: Combine 2-chloro-5-methoxypyridine (1.0 eq) with KOH (3-4 eq) .

  • Solvent System: Use tert-Butanol (t-BuOH) as the solvent (or a 1:1 mix with water).

    • Why: t-BuOH allows higher reflux temperatures (approx 85°C) than MeOH and does not participate in nucleophilic attack (steric bulk), preventing side-product ethers.

  • Reaction: Reflux for 12–24 hours. Monitor by HPLC.

  • Workup: Evaporate t-BuOH. Dilute residue with water.[4] Acidify with dilute HCl to pH 6–7 to precipitate the pyridone.

Quality Control: The Tautomerism FAQ

User Question: "I synthesized the compound, but the melting point is off, and the NMR shows a broad NH signal instead of an OH. Did I make the wrong molecule?"

Technical Answer: No, you likely have the correct molecule. This compound is a classic example of lactam-lactim tautomerism .

  • The Reality: In the solid state and in polar solvents (DMSO, MeOH), the equilibrium lies almost exclusively toward the 2-pyridone (lactam) form.

  • The Evidence:

    • 1H NMR: Look for a broad singlet around 11–12 ppm (

      
      ) rather than a sharp 
      
      
      
      .
    • C13 NMR: Look for a carbonyl signal (~160-165 ppm) rather than a typical C-O aromatic signal.

    • IR: Strong Carbonyl stretch (

      
      ) at 1650–1680 cm⁻¹.
      

Self-Validation Check: If you suspect you isolated the "wrong" isomer or byproduct:

  • Run NMR in

    
    :  Non-polar solvents shift the equilibrium slightly, but pyridone usually dominates.
    
  • Check for Demethylation: The key marker is the methoxy singlet (~3.7-3.8 ppm). If this is missing, you have 2,5-dihydroxypyridine.

References

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[5][6][7] Asian Journal of Chemistry, 28(6), 1403–1404. (Demonstrates that 95% H2SO4 causes demethylation, validating the need for dilute acid in our protocol).

  • RSC Publishing. (1968). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation. Journal of the Chemical Society B. (Foundational text on aminopyridine diazotization instability).

  • US Patent 4,942,239. (1990). Process for the production of 2-hydroxypyridine.[5][6][7][8][9] (Describes the alkaline hydrolysis of 2-chloropyridine using tertiary alcohols to improve yield).

  • Forlani, L., et al. (2002).[10] Tautomerism of Hydroxy Pyridine. Arkivoc. (Detailed NMR/IR analysis of the pyridone/hydroxypyridine equilibrium).

Sources

Technical Support Center: Enhancing Substitution Reactions of 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the reaction rate of 2-Hydroxy-5-methoxypyridine substitutions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Introduction to this compound Reactivity

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is primarily governed by the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine ring is attacked by a nucleophile. However, the presence of the hydroxyl group introduces a critical tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form, which significantly influences the reaction pathways and rates.[1][2] Understanding and controlling this tautomerism is paramount for successful and efficient substitutions.

This guide will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer optimized protocols to enhance your reaction rates and yields.

Frequently Asked Questions (FAQs)

FAQ 1: My nucleophilic substitution on this compound is sluggish or not proceeding at all. What are the likely causes?

Several factors can contribute to a slow or stalled reaction. Let's break down the most common culprits:

  • Tautomeric Equilibrium: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1] The 2-pyridone form is often less reactive towards nucleophilic attack at the carbon atom of the ring. The position of this equilibrium is highly dependent on the solvent and the presence of acids or bases.[3] In many cases, favoring the 2-hydroxypyridine tautomer is necessary for the desired substitution to occur.

  • Insufficient Ring Activation: The pyridine ring is naturally electron-deficient, but for many nucleophiles, additional activation is required for the reaction to proceed at a reasonable rate. The methoxy group at the 5-position is a weakly activating group.

  • Poor Leaving Group: The hydroxyl group itself is a poor leaving group. For a substitution to occur at the C2 position, the hydroxyl group often needs to be converted into a better leaving group, such as a halide or a sulfonate.[4]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions by influencing the solubility of reactants, the stability of the intermediate (Meisenheimer complex), and the position of the tautomeric equilibrium.[5][6]

FAQ 2: How can I shift the tautomeric equilibrium to favor the more reactive 2-hydroxypyridine form?

Controlling the tautomeric equilibrium is a key strategy. Here's how you can influence it:

  • Solvent Selection: Non-polar, aprotic solvents tend to favor the 2-hydroxypyridine form. In contrast, polar, protic solvents like water and alcohols can stabilize the 2-pyridone form through hydrogen bonding.[1][3]

  • pH Control: In acidic conditions, the pyridine nitrogen can be protonated, which can influence the tautomeric balance. Conversely, in the presence of a base, the hydroxyl group can be deprotonated to form a pyridinolate, which can alter the reactivity. Careful control of pH is therefore essential.

FAQ 3: What are the best strategies to activate the 2-hydroxy group for substitution?

Since the hydroxyl group is a poor leaving group, its conversion to a more labile group is a common and effective strategy.

  • Halogenation: A widely used method is the conversion of the hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4] The resulting 2-chloro-5-methoxypyridine is significantly more reactive towards nucleophilic substitution.

  • Sulfonylation: The hydroxyl group can also be converted to a sulfonate ester (e.g., tosylate, mesylate, or triflate), which are excellent leaving groups. This is typically achieved by reacting the 2-hydroxypyridine with the corresponding sulfonyl chloride in the presence of a base.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the substitution reactions of this compound.

Problem 1: Low to no conversion of the starting material.

Potential Cause Troubleshooting Steps Scientific Rationale
Dominance of the unreactive 2-pyridone tautomer. 1. Change the solvent to a non-polar, aprotic solvent (e.g., toluene, dioxane).2. If compatible with your nucleophile, consider performing the reaction under acidic conditions to favor the hydroxypyridine form.The 2-pyridone tautomer is stabilized by intermolecular hydrogen bonding in polar, protic solvents.[1] Shifting to a non-polar environment disfavors this and promotes the 2-hydroxypyridine form.
Hydroxyl group is not a good leaving group. 1. Activate the hydroxyl group by converting it to a better leaving group (e.g., chloride, tosylate). See FAQ 3 for details.Nucleophilic aromatic substitution proceeds via an addition-elimination mechanism. A good leaving group is essential for the elimination step to occur efficiently.[7]
Insufficiently nucleophilic reagent. 1. Use a stronger nucleophile if the reaction conditions permit.2. Increase the concentration of the nucleophile.The rate of SNAr reactions is dependent on the concentration and nucleophilicity of the attacking species.[8]
Low reaction temperature. 1. Gradually increase the reaction temperature while monitoring for side product formation.SNAr reactions often have a significant activation energy barrier.[2] Higher temperatures provide the necessary energy to overcome this barrier.

Problem 2: Formation of multiple side products and low yield of the desired product.

Potential Cause Troubleshooting Steps Scientific Rationale
Side reactions involving the nucleophile and other functional groups. 1. Protect sensitive functional groups on the nucleophile or the pyridine ring.2. Lower the reaction temperature to favor the desired reaction pathway.Unwanted side reactions can compete with the main substitution, especially at elevated temperatures.
Decomposition of starting material or product. 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Monitor the reaction progress closely and stop it once the starting material is consumed.Pyridine derivatives can be sensitive to oxidation or other degradation pathways, particularly at higher temperatures.
Reaction with the solvent. 1. Choose a solvent that is inert under the reaction conditions. For example, alcohols can act as nucleophiles in some SNAr reactions.[6]The solvent should be a passive medium for the reaction and not participate in it.

Experimental Protocols

Protocol 1: Activation of this compound via Chlorination

This protocol describes a general procedure for converting this compound to the more reactive 2-Chloro-5-methoxypyridine.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (POCl₃) (1.5 - 2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5-methoxypyridine.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol outlines a general procedure for the substitution of 2-Chloro-5-methoxypyridine with a primary or secondary amine.

Materials:

  • 2-Chloro-5-methoxypyridine

  • Amine nucleophile

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

  • A suitable solvent (e.g., DMF, DMSO, or dioxane)[6]

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add 2-Chloro-5-methoxypyridine (1 equivalent), the amine nucleophile (1.1 - 1.5 equivalents), and the base (1.5 - 2 equivalents).

  • Add the solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Tautomerism of this compound

tautomerism This compound This compound 2-Pyridone 2-Pyridone This compound->2-Pyridone Equilibrium 2-Pyridone->this compound

Caption: Tautomeric equilibrium between this compound and 2-Pyridone.

General Workflow for Enhancing Substitution Reactions

workflow cluster_start Starting Material cluster_activation Activation Step cluster_reaction Substitution Reaction cluster_end Final Product Start This compound Activation Convert -OH to a better leaving group (e.g., -Cl, -OTs) Start->Activation Reaction Nucleophilic Aromatic Substitution (SNAr) with chosen nucleophile Activation->Reaction Product Substituted 5-methoxypyridine derivative Reaction->Product

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for 2-Hydroxy-5-methoxypyridine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 2-Hydroxy-5-methoxypyridine (2H5MP) —a critical metabolite often associated with pyridine-carboxamide pharmacokinetics (e.g., Pirfenidone impurities or fungal metabolite pathways)—presents unique bioanalytical challenges. Its amphoteric nature and potential for lactam-lactim tautomerism render standard reverse-phase protocols insufficient.

This guide compares the industry-standard LC-MS/MS approach against the cost-effective HPLC-UV alternative. While HPLC-UV remains valid for formulation analysis, LC-MS/MS is the validated choice for biological matrices , offering superior sensitivity (LLOQ < 5 ng/mL) and selectivity against plasma interferences.

Part 1: The Analyte & The Challenge

Before selecting a method, the analyst must understand the molecule's behavior in solution. 2H5MP exists in an equilibrium between its pyridinol (aromatic) and pyridone (non-aromatic) forms.

  • Chemical Challenge: In biological pH, the equilibrium shifts. Standard C18 columns often fail to retain the polar pyridone form, leading to elution in the solvent front (ion suppression zone).

  • The Fix: The method must utilize pH-controlled mobile phases to lock the tautomer and polar-embedded stationary phases to ensure retention.

Comparative Overview
FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative)
Detection Principle Mass-to-Charge (MRM)UV Absorbance (290-310 nm)
Sensitivity (LLOQ) High (1–5 ng/mL)Moderate (100–500 ng/mL)
Selectivity Excellent (Mass filtration)Low (Susceptible to matrix peaks)
Sample Volume Low (50–100 µL)High (200–500 µL)
Primary Use Case PK Studies, Trace MetabolitesDose Formulation, Urine (High Conc.)

Part 2: Method Development & Optimization

Chromatographic Strategy

Standard alkyl-bonded C18 columns are prone to "dewetting" with the high-aqueous mobile phases required to retain 2H5MP.

  • Recommended Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP). The embedded polar group interacts with the pyridine nitrogen, preventing pore collapse and enhancing retention of the polar metabolite.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the cation).

    • B: Acetonitrile (Methanol can cause higher backpressure and different solvation of the pyridone).

Sample Preparation: The "Clean" Approach

Protein Precipitation (PPT) is fast but leaves phospholipids that suppress ionization. For 2H5MP, a Liquid-Liquid Extraction (LLE) is superior due to the compound's logP characteristics.

Protocol:

  • Aliquot 100 µL Plasma.

  • Add 10 µL Internal Standard (Deuterated analog preferred).

  • Add 600 µL Ethyl Acetate (Extracts the neutral pyridone form efficiently).

  • Vortex (5 min) -> Centrifuge -> Evaporate Supernatant.

  • Reconstitute in Mobile Phase A.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Protonation of the pyridine nitrogen).

  • MRM Transitions:

    • Quantifier: 126.1

      
       83.1 (Loss of -COCH3/ring fragmentation).
      
    • Qualifier: 126.1

      
       65.1.
      

Part 3: Validation Protocol (ICH M10 Compliance)

This protocol adheres to the ICH M10 and FDA Bioanalytical Method Validation guidelines.

Workflow Visualization

The following diagram outlines the decision logic and workflow for validating this specific analyte.

ValidationWorkflow Start Method Validation Initiation Selectivity Selectivity & Specificity (6 Blank Sources) Start->Selectivity Selectivity->Start Interference Found Linearity Calibration Curve (Min 6 non-zero stds) Selectivity->Linearity No Interference Accuracy Accuracy & Precision (LLOQ, Low, Med, High QC) Linearity->Accuracy r² > 0.99 Accuracy->Start CV > 15% Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability Testing (Freeze/Thaw, Benchtop) Matrix->Stability Report Final Validation Report (M10) Stability->Report

Figure 1: Step-by-step validation workflow compliant with ICH M10 guidelines.

Key Experiments & Acceptance Criteria
A. Selectivity[1][2][3]
  • Protocol: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed).

  • Acceptance: Response in blank at retention time must be

    
     20% of the LLOQ response.
    
B. Accuracy & Precision (A&P)
  • Protocol: Three separate runs. Five replicates at LLOQ, Low QC (3x LLOQ), Med QC (30-50% range), and High QC (75% range).

  • Acceptance:

    • Mean accuracy: 85–115% (80–120% for LLOQ).

    • Precision (CV):

      
       15% (
      
      
      
      20% for LLOQ).
C. Matrix Effect
  • Protocol: Compare analyte response in "post-extraction spiked" blank plasma vs. neat solution.

  • Calculation:

    
    
    
  • Requirement: CV of IS-normalized MF calculated from 6 lots must be

    
     15%.
    

Part 4: Experimental Data Summary (Simulated)

The following table summarizes typical performance metrics comparing the optimized LC-MS/MS method against a standard HPLC-UV method for 2H5MP.

ParameterLC-MS/MS ResultsHPLC-UV ResultsStatus
Linearity Range 2.0 – 1000 ng/mL100 – 50,000 ng/mLMS Superior
Correlation (

)
0.99820.9950Pass
LLOQ Precision (CV%) 6.4%14.2%MS Superior
Extraction Recovery 88% (LLE)92% (LLE)Comparable
Run Time 3.5 min12.0 minMS Faster
Matrix Effect 0.98 (Negligible)N/A (Co-elution risks)MS Safer

Part 5: Troubleshooting "From the Bench"

Issue: Double peaks or peak tailing. Root Cause: Tautomeric interconversion during the run. Solution: Ensure the mobile phase pH is buffered (Ammonium Formate/Formic Acid) rather than just acidified water. Temperature control of the column oven (


) can also speed up kinetics to merge peaks.

Issue: High background noise in LC-MS. Root Cause: Sodium adducts (


) forming due to glass storage.
Solution:  Use polypropylene containers and add 5mM Ammonium Acetate to the mobile phase to force the 

or

form.

References

  • US Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11622335, 5-Hydroxy-2-methoxypyridine. Link[5]

  • Suneetha, A., & Raja, R. K. (2016).[6] Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma. Biomedical Chromatography. Link(Cited for comparative methodology of pyridine derivatives).

Sources

Determination of pKa Value for 2-Hydroxy-5-methoxypyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource for the determination of the pKa value of 2-Hydroxy-5-methoxypyridine (also known as 5-methoxy-2-pyridone). It synthesizes theoretical principles with practical experimental protocols, designed for researchers in medicinal chemistry and analytical sciences.

Executive Summary & Chemical Context

This compound (CAS: 61941-79-5) is a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., Perampanel analogs). Its physicochemical behavior is dominated by lactam-lactim tautomerism , where the 2-pyridone (lactam) form generally predominates in aqueous solution over the 2-hydroxypyridine (lactim) form.

Accurate determination of its ionization constants (pKa) is challenging due to:

  • Extreme pKa Values: The compound exhibits a weakly basic pKa (protonation of the carbonyl/nitrogen) expected around 1.0–2.0 and a very weakly acidic pKa (deprotonation of the N-H/O-H) expected around 12.0–13.0 .

  • Solubility: Limited aqueous solubility of the neutral species requires cosolvent considerations.

  • Tautomeric Complexity: Measurements must account for the equilibrium shift between the hydroxy and keto forms.

This guide compares three determination methodologies and recommends UV-Metric Titration as the gold standard for this specific compound due to its sensitivity at extreme pH ranges.

Tautomeric & Ionization Pathway

The following diagram illustrates the ionization species involved, which is critical for selecting the correct mathematical model for data analysis.

IonizationPathway Cation Cationic Form (Protonated) Neutral_Keto Neutral Form (2-Pyridone Major) Cation->Neutral_Keto pKa1 ~ 1.5 (Deprotonation) Neutral_Enol Neutral Form (2-Hydroxypyridine Minor) Neutral_Keto->Neutral_Enol Tautomerism (K_eq) Anion Anionic Form (Deprotonated) Neutral_Keto->Anion pKa2 ~ 12.5 (N-H Deprotonation)

Figure 1: Ionization pathway of this compound showing the dominant pyridone form and relevant dissociation steps.

Comparative Analysis of Determination Methods

For a compound with predicted pKa values < 2 and > 12, standard methods often fail. The table below evaluates the suitability of common techniques.

FeatureMethod A: Potentiometric Titration Method B: UV-Metric Titration (Spectrophotometry) Method C: Computational Prediction (QSPR/DFT)
Principle Measures pH change vs. titrant volume.Measures spectral shift (absorbance) vs. pH.Algorithms based on Hammett constants & atomic descriptors.
Range Suitability Poor. Unreliable for pKa < 2 or > 11 due to glass electrode errors ("alkaline error") and leveling effect of water.Excellent. Can determine pKa values from 0 to 14 provided there is a spectral change.Variable. Good for initial screening but lacks experimental validation.
Sample Requirement High (~5–10 mg per run).Low (~0.1 mg).None.
Solvent Compatibility Requires mixed solvents (e.g., MeOH/Water) + Yasuda-Shedlovsky extrapolation.Compatible with aqueous buffers and cosolvents.N/A
Accuracy ± 0.1 (in ideal range 3–10).± 0.01 – 0.[1][2][3]03.± 0.5 – 1.[1][2][4]0.
Verdict for Target Not Recommended without specialized modifications.Recommended (Gold Standard). Supplementary for estimation only.
Why UV-Metric Titration?

Since this compound is an aromatic heterocycle, its conjugation system changes significantly upon ionization.

  • Protonation (pH < 2): Loss of aromaticity or significant electron density shift causes a bathochromic shift.

  • Deprotonation (pH > 12): Formation of the anion increases electron density, causing distinct spectral changes (often hyperchromic).

  • Sensitivity: UV-Vis can detect the ratio of species [A-]/[HA] even when pH measurements are slightly unstable at extremes.

Experimental Protocol: UV-Metric Determination (D-PAS)

This protocol utilizes the Dip Probe Absorption Spectroscopy (D-PAS) or standard cuvette-based spectrophotometric titration method.

Phase 1: Preparation & System Validation

Objective: Ensure instrument readiness and sample solubility.

  • Reagents:

    • Analyte: this compound (>98% purity).

    • Titrants: 0.5 M HCl (standardized) and 0.5 M KOH (CO2-free, standardized).

    • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological conditions).

    • Cosolvent (if needed): Methanol (HPLC grade). Note: If solubility is <0.1 mg/mL in water, use 20% MeOH and extrapolate.

  • Stock Solution:

    • Dissolve ~1 mg of analyte in 10 mL of 0.15 M KCl (Concentration ~ 8 x 10⁻⁴ M).

    • Critical Step: Sonicate to ensure complete dissolution. If cloudy, add MeOH up to 20% v/v.

Phase 2: The Titration Workflow

Objective: Capture absorption spectra across the full pH range (pH 1.0 to 13.0).

ExperimentalWorkflow Start Start: Prepare 10mL Sample (0.15M KCl Matrix) Blank Record Blank Spectrum (Solvent only) Start->Blank Acidify Acidify to pH ~1.5 (using 0.5M HCl) Titrate_Base Titrate with 0.5M KOH (Steps of 0.2 pH units) Acidify->Titrate_Base Blank->Acidify Measure Measure UV Spectrum (200-400 nm) at each step Titrate_Base->Measure Check_pH Is pH > 13.0? Measure->Check_pH Check_pH->Titrate_Base No Process Data Processing (Target Factor Analysis) Check_pH->Process Yes

Figure 2: Step-by-step UV-metric titration workflow.

Detailed Steps:

  • Acidification: Lower the pH of the sample solution to ~1.5 using HCl. This ensures the starting species is fully protonated (Cation).

  • Base Titration: Slowly add 0.5 M KOH using an autotitrator or micro-syringe.

  • Data Acquisition:

    • Wait 30 seconds after each addition for equilibrium.

    • Record pH (calibrated electrode).

    • Record UV spectrum (200–400 nm).

  • Target Points: Ensure high data density (0.1 pH steps) around the predicted pKa regions (pH 1–3 and pH 11–13).

Phase 3: Data Analysis (Multi-wavelength)

Single-wavelength analysis (Beer-Lambert plots) is prone to error if spectral peaks shift. Use Target Factor Analysis (TFA) or Multi-wavelength regression .

The Equation: For a monoprotic step (e.g., Neutral


 Anion):


Where:
  • 
     = Absorbance at a specific wavelength.
    
  • 
     = Absorbance of pure species (determined from plateaus).
    

Plotting: Plot


 vs. pH. The x-intercept is the pKa.

Expected Results & Interpretation

Based on structural analogs (2-hydroxypyridine and 5-methyl-2-pyridone) and Hammett substituent effects, the following values are the expected reference ranges for validation.

Ionization StepSpecies TransitionExpected pKa RangeStructural Logic
pKa 1 (Basic) Cation

Neutral
1.2 – 1.8 The 5-OMe group is an Electron Donating Group (EDG). It stabilizes the protonated pyridinium form slightly more than unsubstituted pyridine (pKa ~0.75), raising the pKa.
pKa 2 (Acidic) Neutral

Anion
12.2 – 12.8 The 2-pyridone N-H is weakly acidic. Unsubstituted 2-pyridone has pKa ~11.6. The 5-OMe EDG destabilizes the resulting anion (negative charge on N/O system), making the compound less acidic (higher pKa) than the parent.

Troubleshooting Anomalies:

  • Observation: No spectral change around pH 7.

  • Cause: The neutral form dominates a wide range (pH 2 to 12). This is normal (Zwitterionic character is absent, but neutral form is stable).

  • Observation: Precipitation during titration.

  • Solution: The neutral form has the lowest solubility. If precipitation occurs between pH 3–10, repeat using 30% Methanol/Water and use the Yasuda-Shedlovsky equation to extrapolate to 0% solvent:

    
    
    

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles." Journal of the Chemical Society, 1294-1304. Link (Establishes 2-pyridone pKa ~11.6).

  • PubChem Compound Summary. (2024). "5-Methoxypyridin-2-ol (CID 12279833)."[5] National Center for Biotechnology Information. Link (Source for predicted physicochemical properties).

  • ChemicalBook. (2024). "2-Hydroxy-5-methylpyridine Properties and pKa prediction." Link (Analogous compound data for validation).

  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. Link (Review of UV-metric vs Potentiometric methods).

Sources

comparing the efficacy of different catalysts for 2-Hydroxy-5-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Hydroxy-5-methoxypyridine

This compound, also known by its tautomeric name 5-methoxy-2-pyridone, is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other fine chemicals. Its substituted pyridine ring is a common motif in a variety of biologically active molecules. The presence of both a hydroxyl (or pyridone) and a methoxy group offers multiple points for further functionalization, making it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comparative overview of various catalytic and synthetic strategies for the preparation of this compound, offering insights into the efficacy, advantages, and limitations of each approach.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct routes, each with its own set of catalytic systems and reaction conditions. This guide will compare the following strategic pathways:

  • Classical Diazotization and Hydrolysis of 2-Amino-5-methoxypyridine

  • Direct C-H Hydroxylation of 5-Methoxypyridine

  • Synthesis via 5-Methoxypyridine N-oxide

  • Construction of the Pyridone Ring from Acyclic Precursors

  • Biocatalytic Approaches: A Future Perspective

Classical Diazotization and Hydrolysis of 2-Amino-5-methoxypyridine

This long-standing method, while not strictly catalytic in the hydroxylation step, relies on a well-established reaction sequence and serves as a reliable benchmark. The overall process involves the diazotization of 2-amino-5-methoxypyridine followed by the hydrolysis of the resulting diazonium salt.

Causality Behind Experimental Choices

The synthesis of the precursor, 2-amino-5-methoxypyridine, can be achieved through a copper-catalyzed methoxylation of a corresponding halogenated pyridine. The subsequent diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures is crucial to prevent the premature decomposition of the unstable diazonium salt. The final hydrolysis step replaces the diazonium group with a hydroxyl group.

Reaction Scheme

cluster_0 Synthesis of 2-Amino-5-methoxypyridine cluster_1 Diazotization and Hydrolysis 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 2-Amino-5-bromopyridine->2-Amino-5-methoxypyridine CH3ONa, Cu(I) catalyst Methanol, Heat Diazonium_Salt Diazonium_Salt 2-Amino-5-methoxypyridine->Diazonium_Salt NaNO2, H2SO4 0-5 °C This compound This compound Diazonium_Salt->this compound H2O, Heat

Caption: Synthesis of this compound via diazotization.

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitropyridine from 2-Aminopyridine (Adapted for this compound)

This protocol is adapted from a similar synthesis of 2-hydroxy-5-nitropyridine and should be optimized for the specific substrate.[1]

Materials:

  • 2-Amino-5-methoxypyridine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-methoxypyridine to concentrated sulfuric acid while maintaining the temperature between 10-20 °C with an ice bath.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker of boiling water.

  • Continue heating the solution for 30 minutes to ensure complete hydrolysis of the diazonium salt.

  • Cool the solution to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Performance Comparison
ParameterDiazotization/Hydrolysis
Catalyst None for hydrolysis (Cu for precursor synthesis)
Precursor 2-Amino-5-methoxypyridine
Key Reagents NaNO₂, H₂SO₄
Temperature 0-100 °C
Yield Moderate to Good (typically 60-80%)
Advantages Well-established, reliable, readily available reagents
Disadvantages Stoichiometric reagents, generation of nitrogenous waste, safety concerns with diazonium salts

Direct C-H Hydroxylation of 5-Methoxypyridine

The direct functionalization of C-H bonds is a highly atom-economical and elegant approach in modern organic synthesis. For the synthesis of this compound, this would involve the selective hydroxylation of the C-H bond at the 2-position of 5-methoxypyridine, often facilitated by transition metal catalysts.

Causality Behind Experimental Choices

Transition metals like palladium, ruthenium, and copper are known to catalyze C-H activation.[2][3][4][5] The choice of catalyst and ligand is critical for achieving high regioselectivity, favoring the ortho-position to the nitrogen atom of the pyridine ring. The oxidant (e.g., a peroxide or a hypervalent iodine reagent) is also a key component of the catalytic cycle.

Proposed Catalytic Cycle (Palladium-Catalyzed)

Pd(II) Pd(II) C-H_Activation C-H_Activation Pd(II)->C-H_Activation 5-Methoxypyridine Oxidation Oxidation C-H_Activation->Oxidation Oxidant Reductive_Elimination Reductive_Elimination Oxidation->Reductive_Elimination H2O Reductive_Elimination->Pd(II) Product (this compound)

Caption: A plausible catalytic cycle for Pd-catalyzed C-H hydroxylation.

Experimental Protocol: Hypothetical Palladium-Catalyzed C-H Hydroxylation

This is a representative protocol based on known palladium-catalyzed C-H functionalization reactions and would require optimization for this specific transformation.[6][7]

Materials:

  • 5-Methoxypyridine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phenyliodine diacetate (PhI(OAc)₂) as oxidant

  • Acetic Acid (solvent)

Procedure:

  • In a sealed reaction vessel, combine 5-methoxypyridine, palladium(II) acetate (5-10 mol%), and phenyliodine diacetate (2 equivalents) in acetic acid.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Performance Comparison
ParameterPd-Catalyzed C-H HydroxylationRu-Catalyzed C-H HydroxylationCu-Catalyzed C-H Hydroxylation
Catalyst Palladium(II) saltsRuthenium complexesCopper(I) or (II) salts
Precursor 5-Methoxypyridine5-Methoxypyridine5-Methoxypyridine or 2-halo-5-methoxypyridine
Key Reagents Oxidant (e.g., PhI(OAc)₂)Oxidant (e.g., H₅IO₆)Oxidant (e.g., H₂O₂) or base
Temperature 80-120 °CRoom temp. to 100 °C60-130 °C
Yield Potentially moderate to goodPotentially moderate to goodGood to excellent (for aryl halides)
Advantages High atom economy, direct functionalizationMilder conditions possibleLower cost of catalyst
Disadvantages Expensive catalyst, often requires directing groupsCatalyst can be sensitiveMay require harsher conditions for C-H activation

Synthesis via 5-Methoxypyridine N-oxide

The N-oxide functionality in pyridines activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. This strategy involves the initial oxidation of 5-methoxypyridine to its N-oxide, followed by a rearrangement or a nucleophilic substitution to introduce the hydroxyl group.

Causality Behind Experimental Choices

The oxidation of pyridines to their N-oxides is typically achieved with peroxy acids like m-CPBA. The subsequent introduction of the hydroxyl group can occur through various methods, including the thermal rearrangement of N-acyloxypyridinium salts or a reaction with a nucleophilic oxygen source.

Reaction Scheme

5-Methoxypyridine 5-Methoxypyridine 5-Methoxypyridine_N-oxide 5-Methoxypyridine_N-oxide 5-Methoxypyridine->5-Methoxypyridine_N-oxide m-CPBA Intermediate Intermediate 5-Methoxypyridine_N-oxide->Intermediate Acetic Anhydride This compound This compound Intermediate->this compound Hydrolysis

Caption: Synthesis of this compound via its N-oxide.

Experimental Protocol: Synthesis from 5-Methoxypyridine N-oxide

This is a general procedure for the hydroxylation of pyridine N-oxides and would need to be adapted.[8]

Materials:

  • 5-Methoxypyridine N-oxide

  • Acetic Anhydride

  • Sodium Hydroxide

Procedure:

  • Heat a solution of 5-methoxypyridine N-oxide in acetic anhydride at reflux for several hours.

  • Monitor the formation of the 2-acetoxy-5-methoxypyridine intermediate by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and carefully add it to water to hydrolyze the excess acetic anhydride.

  • Basify the solution with aqueous sodium hydroxide to hydrolyze the acetate ester.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Performance Comparison
ParameterN-oxide Rearrangement
Catalyst None (uses stoichiometric reagents)
Precursor 5-Methoxypyridine N-oxide
Key Reagents Acetic Anhydride, Base
Temperature High (reflux)
Yield Moderate
Advantages Utilizes the inherent reactivity of N-oxides
Disadvantages Multi-step, often requires harsh conditions, potential for side products

Construction of the Pyridone Ring from Acyclic Precursors

This approach involves the de novo synthesis of the 2-pyridone ring from acyclic starting materials through a cyclization reaction. Various catalytic systems have been developed to promote these transformations.

Causality Behind Experimental Choices

Transition metal catalysts, such as those based on cobalt, gold, or copper, can facilitate the [4+2] cycloaddition or annulation of suitable precursors to form the 2-pyridone scaffold.[9] The choice of catalyst and precursors determines the substitution pattern of the final product.

Reaction Scheme (Example: Co(III)-catalyzed annulation)

Acrylamide Acrylamide This compound This compound Acrylamide->this compound Vinylene Carbonate Co(III) catalyst Methoxylated_precursor Methoxylated_precursor Methoxylated_precursor->this compound

Caption: Cobalt-catalyzed synthesis of a 2-pyridone ring.

Experimental Protocol: Hypothetical Cobalt-Catalyzed Annulation

This protocol is based on a general method for 2-pyridone synthesis and would require a specific methoxy-substituted acrylamide precursor.[9]

Materials:

  • A suitable methoxy-substituted acrylamide

  • Vinylene Carbonate

  • [Cp*Co(CO)I₂] catalyst

  • Silver salt (e.g., AgSbF₆) as a co-catalyst

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a reaction tube, add the methoxy-substituted acrylamide, vinylene carbonate, [Cp*Co(CO)I₂] (catalyst), and AgSbF₆ (co-catalyst).

  • Add the solvent and seal the tube.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time.

  • Monitor the reaction by an appropriate analytical method.

  • Once the reaction is complete, cool to room temperature, and filter off the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate this compound.

Performance Comparison
ParameterCo-catalyzed AnnulationAu-catalyzed CycloisomerizationCu-catalyzed Coupling
Catalyst Cobalt(III) complexGold(I) complexCopper(I) salt
Precursors Acrylamides, vinylene carbonateN-alkenyl alkynylamidesβ-ketoesters, amides
Temperature 80-120 °CRoom temp. to 80 °CRoom temp. to 100 °C
Yield Good to excellentGood to excellentGood
Advantages High efficiency, good functional group toleranceMild reaction conditionsReadily available precursors
Disadvantages Requires specific precursors, catalyst can be expensiveCatalyst is expensiveMay have regioselectivity issues

Biocatalytic Approaches: A Future Perspective

Biocatalysis offers the potential for highly selective and environmentally friendly synthetic methods. While a specific enzyme for the direct synthesis of this compound from 5-methoxypyridine has not been reported, the field of enzymatic hydroxylation is rapidly advancing.

Causality Behind Experimental Choices

Enzymes such as cytochrome P450 monooxygenases and Rieske monooxygenases are known to catalyze the hydroxylation of aromatic compounds with high regio- and stereoselectivity.[10][11] The application of such enzymes, either in their native form or engineered through directed evolution, could provide a green and efficient route to the target molecule.

Conceptual Biocatalytic Pathway

5-Methoxypyridine 5-Methoxypyridine This compound This compound 5-Methoxypyridine->this compound Hydroxylase Enzyme (e.g., P450) O2, NADPH

Caption: Conceptual enzymatic hydroxylation of 5-methoxypyridine.

Performance Comparison
ParameterBiocatalytic Hydroxylation
Catalyst Hydroxylase enzyme (e.g., P450)
Precursor 5-Methoxypyridine
Key Reagents O₂, NADPH (cofactor)
Temperature Ambient (typically 25-40 °C)
Yield Potentially high
Advantages High selectivity, mild conditions, environmentally friendly
Disadvantages Enzyme discovery and engineering required, potential for low enzyme stability and activity

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of methods, each with its own merits and drawbacks. The classical diazotization route remains a reliable, albeit less elegant, option. Modern catalytic methods, particularly direct C-H hydroxylation and ring construction strategies, offer more atom-economical and efficient alternatives, although they may require more specialized catalysts and precursors. The development of highly regioselective and active catalysts for the direct hydroxylation of 5-methoxypyridine at the 2-position remains a key challenge and an area of active research. Furthermore, the exploration of biocatalytic routes holds significant promise for the future, potentially leading to highly sustainable and selective manufacturing processes for this important synthetic intermediate. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and catalysts.

References

  • Cheng, J.; Liu, C. Synthesis of 2-Amino-5-Hydroxypyridine via Demethoxylation. Asian Journal of Chemistry2016 , 28 (6), 1403-1404. [Link]

  • Koshizuka, M.; Shinoda, K.; Makino, K.; Shimada, N. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. J. Org. Chem.2023 , 88 (11), 6901–6910. [Link]

  • Patel, R. Synthesis of 2-pyridones. University of Bristol. [Link]

  • Method for producing 2-hydroxy-5-methylpyridine. JP2003261535A.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Powers, D. C.; Du Bois, J. Electrochemical Ruthenium-Catalyzed C-H Hydroxylation of Amine Derivatives in Aqueous Acid. J. Am. Chem. Soc.2020 , 142 (40), 16847–16852. [Link]

  • Grigorjeva, L.; Jirgensons, A. Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations. Molecules2018 , 23 (10), 2657. [Link]

  • Sharma, S.; Park, J.; Kwak, J.; Chang, S. Recent Advances in the Synthesis of 2-Pyrones. Molecules2015 , 20 (11), 19795–19824. [Link]

  • White, M. C. Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest. Stanford University. [Link]

  • Powers, D. C.; Du Bois, J. Ruthenium-catalyzed C–H hydroxylation of amines: Reaction development and mechanistic considerations. Morressier. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances2022 , 12, 26863-26882. [Link]

  • New Synthetic Methods to 2-Pyridone Rings. Request PDF. [Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts2019 , 9 (2), 173. [Link]

  • Wang, D.-H.; Wasa, M.; Giri, R.; Yu, J.-Q. Diversity-oriented functionalization of 2-pyridones and uracils. Nat. Chem.2011 , 3, 303–307. [Link]

  • Palladium-Catalyzed Regioselective Alkoxylation via C-H Bond Activation in the Dihydrobenzo[c]acridine Series. Molecules2019 , 24 (18), 3249. [Link]

  • Thermal intramolecular hydroxylation reactions involving 5-nitropyridine N-oxide derivatives. J. Chem. Soc., Perkin Trans. 11981 , 228-233. [Link]

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comparative analysis of the photophysical properties of 2-methoxypyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Clamp" Advantage

In the development of fluorescent probes and organic light-emitting diodes (OLEDs), the pyridine ring is a fundamental building block. However, the parent 2-pyridone suffers from complex lactam-lactim tautomerism that quenches fluorescence and complicates excited-state dynamics.

2-Methoxypyridine (2-OMe-Py) derivatives resolve this by acting as a "methoxy clamp." By methylating the oxygen, the structure is locked in the aromatic pyridine form, eliminating proton transfer pathways and allowing for precise tuning of photophysical properties via ring substitution.

This guide compares three distinct classes of 2-methoxypyridine derivatives, analyzing their performance in terms of Quantum Yield (


), Stokes Shift, and Solvatochromic sensitivity.

Mechanistic Foundation: Tuning the Excited State

To understand the performance differences, we must look at the electronic transitions. The photophysics of 2-methoxypyridines are governed by the competition between two excited states:

  • Locally Excited (LE) State: Typically

    
    , centered on the pyridine ring. High quantum yield, less sensitive to solvent.
    
  • Intramolecular Charge Transfer (ICT) State: Involves electron movement from the methoxy donor to an electron-withdrawing substituent (e.g., -CN, -NO

    
    ). Highly sensitive to solvent polarity; often results in red-shifted emission but lower quantum yields in polar solvents due to non-radiative decay.
    
Diagram: Jablonski Dynamics of 2-OMe-Py Derivatives

Jablonski S0 Ground State (S0) S1_LE Locally Excited (LE) (High u03A6, Blue Shift) S0->S1_LE Abs (hv) S1_LE->S0 Fluor (LE) S1_ICT ICT State (Solvent Sensitive, Red Shift) S1_LE->S1_ICT Relaxation (Polar Solvent) T1 Triplet State (T1) S1_LE->T1 ISC S1_ICT->S0 Fluor (ICT) S1_ICT->S0 Non-Rad Decay

Caption: Competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states determines the emission color and efficiency.

Comparative Analysis: Performance by Derivative Class

We evaluated three classes of derivatives based on their substitution pattern. Data is aggregated from recent photophysical studies (see References).

FeatureClass A: The Parent Class B: Push-Pull Systems Class C: Extended Conjugation
Molecule Example 2-Methoxypyridine2-Methoxy-3-cyanopyridine2-Methoxy-5-styrylpyridine
Primary Mechanism

/

mix
Strong ICT

(Delocalized)
Emission Color UV / Deep BlueCyan / GreenBlue / Green
Quantum Yield (

)
Low (< 0.05)Medium (0.10 - 0.45)High (> 0.60)
Stokes Shift Small (~30-50 nm)Large (> 80 nm)Medium (~50-70 nm)
Solvent Sensitivity LowHigh (Positive Solvatochromism) Moderate
Best Application Synthetic IntermediatePolarity Sensors / BioimagingOLED Emitters / Laser Dyes
Detailed Performance Breakdown
Class A: The Parent (Reference Standard)
  • Performance: The unsubstituted 2-methoxypyridine exhibits very weak fluorescence. The proximity of the

    
     state facilitates rapid intersystem crossing (ISC) to the triplet state, quenching fluorescence.
    
  • Verdict: Not suitable as a standalone fluorophore, but the essential control for "background" fluorescence in assays.

Class B: Push-Pull Systems (e.g., 3-Cyano, 5-Nitro)
  • Performance: Introducing an Electron Withdrawing Group (EWG) like a cyano group at the 3-position creates a "Push-Pull" architecture. The methoxy oxygen pushes electrons, and the cyano group pulls them.

  • Key Insight: These derivatives show giant Stokes shifts .[1] In polar solvents (like DMSO), the emission redshifts significantly due to the stabilization of the highly dipolar ICT excited state.

  • Data Point: 2-Methoxy-3-cyanopyridine derivatives have demonstrated

    
     up to 45% in non-polar solvents, dropping in water due to H-bonding induced quenching [1].
    
Class C: Extended Conjugation (e.g., 5-Phenyl, 5-Styryl)
  • Performance: Adding a phenyl or styryl group at the 5-position extends the

    
    -system without inducing a strong charge separation. This suppresses non-radiative decay pathways.
    
  • Verdict: The "Workhorse" class. These offer the highest brightness (

    
    ) and stability, making them ideal for fixed-wavelength imaging.
    

Experimental Protocols (Self-Validating Systems)

To replicate these results or characterize new derivatives, follow these protocols designed to minimize common artifacts like the Inner Filter Effect (IFE) .

Protocol 1: Accurate Quantum Yield Determination

Objective: Measure efficiency relative to a standard (e.g., Quinine Sulfate).

  • Preparation: Prepare stock solutions of the derivative in MeCN and the standard in 0.1 M H

    
    SO
    
    
    
    .
  • Absorbance Tuning (Critical Step): Dilute both samples until the Absorbance at the excitation wavelength (

    
    ) is below 0.1 OD  (optimally 0.05).
    
    • Why? This prevents re-absorption of emitted light (IFE), which artificially lowers calculated QY.

  • Acquisition: Record integrated fluorescence intensity (

    
    ) for sample (
    
    
    
    ) and standard (
    
    
    ).
  • Calculation: Use the refractive index (

    
    ) corrected formula:
    
    
    
    
Protocol 2: Solvatochromic Shift Mapping (Lippert-Mataga)

Objective: Quantify the change in dipole moment upon excitation.

  • Solvent Selection: Choose 5 solvents with varying polarity but low chemical reactivity: Hexane, Toluene, THF, Acetonitrile, Methanol.

  • Measurement: Record

    
     and 
    
    
    
    in each.
  • Plotting: Convert wavelengths to wavenumbers (

    
    ). Plot Stokes Shift (
    
    
    
    ) against the orientation polarizability (
    
    
    ) of the solvents.
    • Linearity Check: A linear plot confirms ICT character. Deviations in alcohols suggest specific H-bonding interactions (as seen in Class B derivatives).

Diagram: Characterization Workflow

Workflow Start Synthesized Derivative Purify HPLC/Recrystallization (>99% Purity Required) Start->Purify AbsCheck UV-Vis Absorbance (Check OD < 0.1) Purify->AbsCheck SolventScreen Solvent Screen (Hexane to MeOH) AbsCheck->SolventScreen Decision Is Stokes Shift > 80nm? SolventScreen->Decision ICT_Path ICT Characterization (Lippert-Mataga Plot) Decision->ICT_Path Yes (Class B) LE_Path LE Characterization (QY & Lifetime) Decision->LE_Path No (Class C)

Caption: Decision tree for characterizing 2-methoxypyridine derivatives based on solvatochromic behavior.

References

  • Ahipa, T. N., & Adhikari, A. V. (2014). "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties." New Journal of Chemistry.

    • Source:

  • Cheng, W., et al. (2020).[2] "Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra." Spectrochimica Acta Part A.

    • Source:

  • Hagimori, M., et al. (2012). "Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds." Dyes and Pigments.

    • Source:

  • Zhao, Q., et al. (2016).

    • Source:

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-5-methoxypyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory. The protocols described herein are grounded in established safety principles and regulatory standards to build a self-validating system of chemical waste management.

Section 1: Hazard Identification and Risk Assessment

This compound, like many specialized pyridine derivatives, requires careful handling due to its potential health hazards. A thorough risk assessment is the first step in ensuring safe disposal. The primary toxicological and physical properties of this compound have not been exhaustively investigated, which necessitates treating it with a high degree of caution.[1]

Based on data for structurally similar compounds and available safety data sheets, this compound is classified with several key hazards.[2][3] It is known to be harmful if swallowed, a cause of skin irritation, and can lead to serious eye damage.[2][3][4] Furthermore, inhalation may cause respiratory irritation.[1][2][3][4]

Table 1: GHS Hazard Classifications for Structurally Similar Pyridine Derivatives

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Skin Corrosion/IrritationH315Causes skin irritation.[2][3]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage or irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]

Given these hazards, all waste streams containing this compound must be considered hazardous.

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound in any form—pure, in solution, or as waste—it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure risk.

  • Hand Protection : Wear chemically resistant nitrile gloves.[5] Nitrile provides adequate protection against incidental splashes and contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Eye Protection : Use safety glasses with side shields or, preferably, chemical splash goggles.[1] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat is required to protect against skin contact.[5] Ensure it is fully buttoned.

  • Respiratory Protection : All handling of solid this compound or its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

The causality is clear: by creating physical barriers, PPE directly mitigates the routes of exposure—ingestion, inhalation, and skin/eye contact—that define this compound's hazard profile.

Section 3: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation at the point of generation. This is the most critical step for ensuring safety, compliance, and cost-effective disposal.

Protocol 3.1: Waste Characterization

  • Identify : All waste containing this compound must be classified as hazardous chemical waste. This includes the pure compound, reaction mixtures, contaminated solvents, and any contaminated lab materials (e.g., weigh boats, pipette tips).

  • Categorize : Based on its chemical structure (C₆H₇NO₂), this compound is a non-halogenated organic substance . This distinction is vital for proper waste streaming.

  • Document : Maintain a log of the waste's composition, including the approximate concentration of this compound and any solvents used.

Protocol 3.2: Waste Segregation

The principle of segregation is to prevent dangerous reactions and to streamline the disposal process.

  • Establish a Designated Waste Container : Use a chemically compatible container (glass or high-density polyethylene is recommended) clearly labeled "HAZARDOUS WASTE".[5][6]

  • Specify Contents : The label must also include the full chemical name, "this compound," and list any solvents present.[7]

  • Isolate from Incompatibles :

    • DO NOT mix this waste with halogenated organic waste (e.g., dichloromethane, chloroform).[7][8] Co-mingling these streams dramatically increases disposal costs and complexity.[8]

    • DO NOT mix with strong oxidizing agents or strong bases, which are incompatible.[9]

    • DO NOT pour any amount, however small, down the drain.[5][6][8] This is a direct violation of environmental regulations and can harm aquatic ecosystems.[10]

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of this compound waste from the lab bench to its final disposition.

Step 4.1: Collection at the Point of Generation

  • Solid Waste : Collect unused or contaminated solid this compound in a designated, labeled hazardous waste container. Avoid creating dust during transfer.[1][11]

  • Liquid Waste (Solutions) : Pour solutions containing the compound into a designated non-halogenated organic liquid waste container. Use a funnel to prevent spills.

  • Contaminated Labware : Disposable items (gloves, weigh paper, pipette tips) with gross contamination should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of with the solid waste. Lightly contaminated items can often be managed as general lab waste after a risk assessment.

  • Empty Containers : The original product container must be handled like the product itself until properly decontaminated.[1] Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone); collect the rinsate as hazardous waste. After rinsing, the container can often be disposed of as regular glass or plastic waste, after defacing the label.[12]

Step 4.2: Accumulation and Storage

  • Secure the Container : Keep the waste container tightly closed at all times, except when adding waste.[1][7] This prevents the release of vapors.

  • Use Secondary Containment : Store the waste container in a secondary containment bin or tray to contain any potential leaks.[13]

  • Designate a Storage Area : Store the waste in a well-ventilated, designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[9][14]

Step 4.3: Final Disposal Pathway

The only compliant and safe method for disposing of this compound waste for nearly all research and development facilities is through a licensed environmental services vendor.

  • Engage a Licensed Vendor : Your institution's Environmental Health & Safety (EHS) office will have a contract with a certified hazardous waste disposal company.

  • Schedule a Pickup : Follow your institution's procedures to schedule a waste pickup. Ensure all containers are properly labeled and sealed before the scheduled date.

  • Manifesting : The waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from your facility to its ultimate destination.[15][16]

  • Ultimate Destruction : The most common disposal method for this type of organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

Section 5: Emergency Procedures - Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is crucial.

For a Minor Spill (Solid or Liquid):

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Restrict access to the spill area.

  • Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection if dealing with a dusty solid.

  • Cleanup (Solid Spill) : Gently sweep or scoop the material to avoid creating dust.[1] Place it in a labeled hazardous waste container.

  • Cleanup (Liquid Spill) : Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5][14] Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent and paper towels. Collect the decontamination materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office.

For a Major Spill:

A major spill is defined by its quantity, location, and the level of hazard. If a spill is too large to handle safely, involves highly dispersed dust, or occurs in a public area:

  • Evacuate : Immediately evacuate the area.

  • Alert : Activate the nearest fire alarm and contact your institution's emergency response team or local emergency services (e.g., 911), providing details on the chemical and location.

  • Isolate : Secure the area to prevent entry.

  • Do Not Attempt to Clean Up : Await the arrival of trained emergency responders.

Section 6: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (Pure solid, solution, or contaminated material) B Characterize Waste: Hazardous, Non-Halogenated Organic A->B C Select Appropriate Waste Container (Labeled, Compatible Material) B->C D Segregate Waste: Place in NON-HALOGENATED Stream C->D E Store in Designated Satellite Accumulation Area (Closed, Secondary Containment) D->E F Contact EHS / Schedule Pickup E->F G Transfer to Licensed Disposal Vendor (Manifest Tracking) F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

References

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  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet - 2-Hydroxy-5-methylpyridine. (2024). Jubilant Ingrevia Limited. [Link]

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  • Chemical and Hazardous Waste Guide. (2024). University of Oslo. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.